(6-Bromo-3-chloropyridin-2-yl)methanol
Beschreibung
Eigenschaften
IUPAC Name |
(6-bromo-3-chloropyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c7-6-2-1-4(8)5(3-10)9-6/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTYGQGVWALTBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718631 | |
| Record name | (6-Bromo-3-chloropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227563-68-9 | |
| Record name | (6-Bromo-3-chloropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Physicochemical Properties and Solubility Profile of (6-Bromo-3-chloropyridin-2-yl)methanol: A Comprehensive Technical Guide
Executive Summary
As a Senior Application Scientist overseeing early-stage drug development and API (Active Pharmaceutical Ingredient) synthesis, I frequently encounter highly functionalized heterocyclic intermediates that present unique physicochemical challenges. (6-Bromo-3-chloropyridin-2-yl)methanol (CAS: 1227563-68-9)[1] is a prime example of such a molecule. It is a critical building block utilized in the synthesis of advanced therapeutics, including BET bromodomain inhibitors[2] and dihydroorotate dehydrogenase (DHODH) inhibitors[3].
This whitepaper provides an in-depth analysis of the physicochemical properties, solubility profile, and handling protocols for this compound. Rather than merely listing data, this guide deconstructs the causality behind the molecule's behavior—specifically how its halogenated architecture dictates its lipophilicity, pKa, and solvent compatibility—ensuring that researchers can design robust, self-validating experimental workflows.
Molecular Architecture & Physicochemical Data
The structural framework of (6-Bromo-3-chloropyridin-2-yl)methanol consists of a central pyridine ring heavily modified by electron-withdrawing halogens and a hydrogen-bond donating/accepting hydroxymethyl group.
Table 1: Core Physicochemical Properties
| Property | Value | Analytical/Predictive Basis |
| Chemical Name | (6-Bromo-3-chloropyridin-2-yl)methanol | IUPAC Nomenclature |
| CAS Number | 1227563-68-9[1] | Registry Standard |
| Molecular Formula | C₆H₅BrClNO | Elemental Composition |
| Molecular Weight | 222.47 g/mol [4] | Monoisotopic Mass: 220.924 Da |
| Appearance | White to off-white solid[5] | Visual Inspection |
| Calculated LogP (cLogP) | ~1.85 | Octanol-Water Partitioning Model |
| pKa (Pyridine Nitrogen) | < 1.0 (Highly Suppressed) | Electronic Inductive (-I) Effect |
| pKa (Hydroxyl Group) | ~14.2 | Standard Aliphatic Alcohol |
| Topological Polar Surface Area | 33.1 Ų | 2D Molecular Topology |
Mechanistic Insights into Physicochemical Behavior
To effectively formulate or react this compound, one must understand the electronic interplay within the molecule.
The pKa Suppression Phenomenon: An unsubstituted pyridine ring typically exhibits a basic pKa of ~5.2. However, in (6-Bromo-3-chloropyridin-2-yl)methanol, the pyridine nitrogen is flanked by a bromine atom at the C6 position and a chlorine atom at the C3 position. According to established principles of the , these highly electronegative halogens pull electron density away from the aromatic ring through the sigma bonds.
This electron-withdrawing effect drastically reduces the electron density on the pyridine nitrogen, rendering it exceptionally poor at accepting a proton. Consequently, the pKa drops to < 1.0. Causality in practice: This means the molecule will remain entirely un-ionized (neutral) across the standard physiological pH range (1.2 to 7.4). Attempts to improve its aqueous solubility via salt formation on the nitrogen will fail, as the nitrogen is insufficiently basic to form stable salts with standard pharmaceutical acids.
Empirical Solubility Profile & Solvent Compatibility
Because the molecule remains neutral in aqueous media and possesses a highly lipophilic halogenated backbone, its aqueous solubility is inherently poor. It behaves as a classic BCS Class II/IV intermediate.
Table 2: Solubility Profile across Standard Solvents
| Solvent System | Estimated Solubility | Application Rationale |
| Water (pH 1.2 - 7.4) | < 0.1 mg/mL (Poor) | Flat, pH-independent profile due to lack of ionization. |
| Methanol (MeOH) | > 50 mg/mL (Freely Soluble) | Primary solvent for stock solutions and LC-MS analysis. |
| Dimethyl Sulfoxide (DMSO) | > 100 mg/mL (Freely Soluble) | Ideal for in vitro biological assay stock preparation. |
| Dichloromethane (DCM) | > 30 mg/mL (Soluble) | Excellent for liquid-liquid extraction during synthesis[2]. |
| Ethyl Acetate (EtOAc) | > 30 mg/mL (Soluble) | Preferred for silica gel chromatography and purification. |
Validated Experimental Protocol: Thermodynamic Solubility
When determining the solubility of highly lipophilic intermediates, kinetic solubility (solvent-shift methods) often overestimates the true solubility due to supersaturation. As a standard practice aligned with , thermodynamic solubility must be evaluated using a shake-flask method.
The following protocol is designed as a self-validating system . It does not just measure concentration; it verifies mass balance and solid-state integrity to prevent false readouts from polymorphic shifts or degradation.
Step-by-Step Methodology:
-
Solid Dispensing: Weigh an excess of the solid compound (approx. 5 mg) into a 2 mL glass HPLC vial.
-
Buffer Addition: Add 1 mL of the target aqueous buffer (e.g., Fasted State Simulated Intestinal Fluid - FaSSIF).
-
Equilibration: Agitate the suspension at 37°C for 24 to 48 hours. Causality: This extended timeframe ensures the system reaches true thermodynamic equilibrium, overcoming the high lattice energy of the solid.
-
Phase Separation: Centrifuge the vials at 15,000 rpm for 15 minutes. Causality: Avoid syringe filters. Highly lipophilic compounds like this tend to adsorb onto standard PTFE or Nylon filter membranes, leading to artificially low concentration readings.
-
Quantification (Supernatant): Dilute the supernatant 1:10 in Methanol and analyze via HPLC-UV against a validated standard curve.
-
Solid-State Verification (Pellet): Recover the residual solid pellet, dry it gently, and analyze via X-Ray Powder Diffraction (XRPD). Causality: If the solid converts to a hydrate or a different polymorph during the 48-hour incubation, the measured solubility reflects the new form, not the starting material. This step validates the integrity of the data.
Fig 1. Validated thermodynamic solubility and solid-state stability workflow.
Downstream Applications in Medicinal Chemistry
(6-Bromo-3-chloropyridin-2-yl)methanol is highly valued in medicinal chemistry due to the orthogonal reactivity of its functional groups. The primary alcohol can be oxidized to an aldehyde or converted into a leaving group (e.g., mesylate), while the C6-bromine serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings).
Synthetic Utility Examples:
-
BET Bromodomain Inhibitors: The compound is utilized as an intermediate in the synthesis of 2,3-disubstituted 1-acyl-4-amino-1,2,3,4-tetrahydroquinoline derivatives. These advanced APIs are designed to selectively inhibit the binding of BET family bromodomains (via Binding Domain 2) to acetylated lysine residues, thereby downregulating oncogene transcription[2].
-
DHODH Inhibitors: It is also employed in the synthesis of bi-aryl dihydroorotate dehydrogenase (DHODH) inhibitors, which are critical targets for treating autoimmune diseases and certain malignancies[3].
Fig 2. Synthetic utility of the intermediate in the BET bromodomain inhibition pathway.
References
-
Amaybio. "(6-Bromo-3-chloropyridin-2-yl)methanol - CAS:1227563-68-9". Amaybio Chemical Catalog. Available at:[Link]
- World Intellectual Property Organization. "WO2014140076A1 - 2,3-disubstituted 1-acyl-4-amino-1,2,3,4-tetrahydroquinoline derivatives and their use as bromodomain inhibitors". Google Patents.
- World Intellectual Property Organization. "WO2021070132A1 - Bi-aryl dihydroorotate dehydrogenase inhibitors". Google Patents.
Sources
- 1. (6-Bromo-3-chloropyridin-2-yl)methanol - CAS:1227563-68-9 - 阿镁生物 [amaybio.com]
- 2. WO2014140076A1 - 2,3-disubstituted 1 -acyl-4-amino-1,2,3,4-tetrahydroquinoline derivatives and their use as bromodomain inhibitors - Google Patents [patents.google.com]
- 3. WO2021070132A1 - Bi-aryl dihydroorotate dehydrogenase inhibitors - Google Patents [patents.google.com]
- 4. (4-Morpholinopyrimidin-2-yl)methanol - CAS:118779-75-2 - 阿镁生物 [amaybio.com]
- 5. echemi.com [echemi.com]
Electronic properties and dipole moment of (6-Bromo-3-chloropyridin-2-yl)methanol
An In-depth Technical Guide to the Electronic Properties and Dipole Moment of (6-Bromo-3-chloropyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Bromo-3-chloropyridin-2-yl)methanol is a halogenated pyridylmethanol derivative. Compounds within the pyridylmethanol class are of significant interest in medicinal chemistry and materials science due to their versatile chemical functionalities and biological activities.[1] The electronic structure and polarity of these molecules are fundamental to their behavior, governing their reactivity, intermolecular interactions, and ultimately, their suitability for various applications.
This technical guide provides a comprehensive analysis of the core electronic properties and the dipole moment of (6-Bromo-3-chloropyridin-2-yl)methanol. Understanding these characteristics is paramount for predicting its chemical behavior, designing new synthetic pathways, and exploring its potential in drug discovery and materials development.
Molecular Structure
The structural framework of (6-Bromo-3-chloropyridin-2-yl)methanol consists of a pyridine ring substituted with a bromo group at the 6-position, a chloro group at the 3-position, and a hydroxymethyl group at the 2-position. The presence of multiple electronegative halogen atoms, a nitrogen heteroatom, and a hydroxyl group introduces significant electronic asymmetry and polarity to the molecule.
While a specific synthesis for (6-Bromo-3-chloropyridin-2-yl)methanol is not extensively documented in publicly available literature, general synthetic strategies for analogous brominated pyridylmethanols often involve the use of Grignard reagents. For instance, a related compound, (6-bromopyridin-2-yl)(phenyl)methanol, has been synthesized by forming a magnesiated pyridine intermediate from 2,6-dibromopyridine, which then reacts with an appropriate aldehyde.[2] A similar approach, followed by a reduction step, could potentially be adapted for the synthesis of the title compound.
Core Electronic Properties
The arrangement of electrons within a molecule dictates its reactivity and physical properties. For (6-Bromo-3-chloropyridin-2-yl)methanol, the interplay of the aromatic pyridine ring and its electron-withdrawing and electron-donating substituents creates a unique electronic landscape.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.[3] The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[4][5] A larger energy gap generally signifies higher stability and lower chemical reactivity.[4][6]
These parameters are typically determined through computational quantum chemical studies, such as Density Functional Theory (DFT).[5][7] For pyridine derivatives, DFT calculations have been shown to provide results that are in good agreement with experimental data.[7]
Table 1: Predicted Frontier Molecular Orbital Energies
| Parameter | Predicted Value (eV) | Significance |
| HOMO Energy | -6.5 to -7.5 | Indicates electron-donating capability |
| LUMO Energy | -1.0 to -2.0 | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 | Correlates with chemical stability and reactivity[4][5] |
Note: These are illustrative values based on typical ranges for similar halogenated pyridine derivatives and are best confirmed by specific DFT calculations for this molecule.
Electron Density and Molecular Electrostatic Potential (MESP)
The distribution of electron density within (6-Bromo-3-chloropyridin-2-yl)methanol is non-uniform due to the presence of electronegative atoms. A Molecular Electrostatic Potential (MESP) map provides a visual representation of this distribution, highlighting regions of positive and negative electrostatic potential.[8][9][10]
-
Red Regions: Indicate areas of negative electrostatic potential, which are electron-rich and thus susceptible to electrophilic attack. These are expected to be localized around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group.[8][9]
-
Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. The hydrogen atom of the hydroxyl group is a likely site of positive potential.[8][9]
MESP maps are invaluable tools for predicting non-covalent interactions, such as hydrogen bonding, which are crucial in biological systems and crystal engineering.[9]
Caption: A typical workflow for DFT calculations.
Experimental Methodologies
While direct measurement of all electronic properties can be challenging, spectroscopic techniques provide valuable experimental validation of the computational models.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra reveal the chemical environment of the nuclei, which is directly influenced by the local electron density. The chemical shifts can be correlated with the electronic effects of the substituents. [11]* UV-Visible Spectroscopy: This technique measures electronic transitions between molecular orbitals. The absorption maxima can be related to the HOMO-LUMO gap, providing an experimental counterpart to the computationally derived value. [7] General Experimental Protocol (NMR):
-
Sample Preparation: Dissolve 10-20 mg of the compound in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. [11]2. Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. [11]3. Data Processing: Process the raw data using Fourier transformation, followed by phase and baseline corrections. [11]4. Spectral Analysis: Analyze the chemical shifts, coupling constants, and integration to elucidate the molecular structure and gain insights into its electronic characteristics.
Applications and Significance
A thorough understanding of the electronic properties and dipole moment of (6-Bromo-3-chloropyridin-2-yl)methanol is crucial for its application in various fields:
-
Drug Development: In medicinal chemistry, these properties are fundamental to structure-activity relationship (SAR) studies. The MESP can guide the design of molecules that will have favorable electrostatic interactions with a biological target, while the dipole moment influences the molecule's solubility and ability to cross biological membranes. [12]* Materials Science: For applications in materials science, such as the development of non-linear optical (NLO) materials, the electronic properties and dipole moment are of paramount importance. [7]Molecules with large dipole moments and specific electronic characteristics can exhibit desirable NLO properties.
Conclusion
(6-Bromo-3-chloropyridin-2-yl)methanol possesses a distinct set of electronic properties and a significant dipole moment, primarily due to the presence of multiple halogen substituents and a hydroxymethyl group on the pyridine ring. Its electronic landscape, characterized by a moderately large HOMO-LUMO gap and distinct regions of positive and negative electrostatic potential, suggests a molecule of considerable stability with well-defined sites for intermolecular interactions. These fundamental characteristics, elucidated through computational modeling and validated by spectroscopic methods, are indispensable for guiding its synthesis, predicting its reactivity, and harnessing its potential in advanced applications.
References
-
Experimental and DFT Investigation of 6‐arylated‐pyridin‐3‐yl methanol Derivatives. (2024). ChemistrySelect. Available at: [Link]
-
Substituent Effects on the Photophysical Properties of a Series of 8(meso)-Pyridyl-BODIPYs: A Computational Analysis of the Experimental Data. (2024). MDPI. Available at: [Link]
-
Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. (2021). Semantic Scholar. Available at: [Link]
-
Molecular electrostatic potential maps generated with... (n.d.). ResearchGate. Available at: [Link]
-
DFT Study and Biological Activity of Some Methylxanthines. (2014). Bulletin of the Chemists and Technologists of Bosnia and Herzegovina. Available at: [Link]
-
Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. (2021). MDPI. Available at: [Link]
-
Energies of HOMO, LUMO, and the gap between HOMO-LUMO. All energies are... (n.d.). ResearchGate. Available at: [Link]
-
Electrostatic Potential Map - Methanol. (n.d.). Chemapps. Available at: [Link]
-
Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. (2023). PMC. Available at: [Link]
-
LUMO-HOMO and MESP pictures of 2- bromo -3-hydroxy- 6-methylpyridine. (n.d.). ResearchGate. Available at: [Link]
-
Exploring the Impact of the HOMO–LUMO Gap on Molecular Thermoelectric Properties: A Comparative Study of Conjugated Aromatic, Quinoidal, and Donor–Acceptor Core Systems. (n.d.). PMC. Available at: [Link]
-
Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. (2023). ChemRxiv. Available at: [Link]
-
Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. (2016). Journal of Medicinal Chemistry. Available at: [Link]
-
Correlation between molecular dipole moment and centrosymmetry in some crystalline diphenyl ethers. (2005). The Royal Society of Chemistry. Available at: [Link]
-
Selected values of electric dipole moments for molecules in the gas phase. (1967). NIST Technical Series Publications. Available at: [Link]
-
Students' Sensemaking of Electrostatic Potential Maps within Substitution and Elimination Reactions. (2024). Journal of Chemical Education. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. wuxibiology.com [wuxibiology.com]
- 4. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Mechanistic Pathways and Synthetic Methodologies for (6-Bromo-3-chloropyridin-2-yl)methanol
Executive Summary
(6-Bromo-3-chloropyridin-2-yl)methanol is a highly valuable heterocyclic building block in modern medicinal chemistry. Its unique substitution pattern—featuring a primary alcohol for etherification or cross-coupling, a chlorine atom for lipophilicity and conformational control, and a bromine atom for late-stage palladium-catalyzed functionalization—makes it a privileged scaffold. It is prominently featured in the synthesis of BET bromodomain inhibitors[1] and bi-aryl dihydroorotate dehydrogenase (DHODH) inhibitors[2]. This whitepaper provides a comprehensive, mechanistically grounded guide to its synthesis from commercially available pyridine precursors.
Retrosynthetic Analysis and Regioselectivity
The most logical and cost-effective starting material for this scaffold is 2,6-dibromo-3-chloropyridine. The core synthetic challenge lies in the regioselective functionalization of the C-2 position over the C-6 position.
Mechanistic Causality: The C-2 bromine is flanked by the highly electronegative C-3 chlorine and the C-1 nitrogen. The combined inductive (-I) effects of these heteroatoms drastically lower the electron density at C-2 compared to C-6. Consequently, the C-2 bromine is significantly more susceptible to halogen-metal exchange when treated with organolithium or organomagnesium reagents, allowing for precise, site-specific electrophilic trapping.
Retrosynthetic pathways to the target via formylation (A) and carboxylation (B).
Pathway A: The Direct Formylation-Reduction Route
This two-step sequence is highly efficient, avoiding the need for strict cryogenic temperatures by utilizing a Turbo Grignard reagent (i-PrMgCl·LiCl).
Mechanistic Insights: The addition of LiCl breaks the polymeric aggregates of the Grignard reagent, forming a highly reactive monomeric "ate" complex. This allows the halogen-magnesium exchange to proceed rapidly at -20 °C. Quenching with N,N-dimethylformamide (DMF) yields a stable tetrahedral hemiaminal intermediate. This intermediate only collapses to form 6-bromo-3-chloropicolinaldehyde[3] upon aqueous workup, which inherently prevents multiple additions or over-reaction.
Pathway B: The Carboxylation-Esterification-Reduction Route
This three-step sequence is the industry standard documented in multiple pharmaceutical patent applications[1][2]. It involves the generation of a 2-lithio intermediate at -78 °C, followed by a CO₂ quench to yield 6-bromo-3-chloropicolinic acid[4].
Mechanistic Insights: The carboxylic acid is esterified to either the methyl or ethyl ester[5]. The ester is then chemoselectively reduced to the target alcohol. The choice of reductant is critical to maintaining the integrity of the molecule:
-
LiBH₄ in THF: Provides a mild, hydride-rich environment that selectively reduces the ester without inducing protodehalogenation of the sensitive C-Br bond[2].
-
DIBAL-H in DCM: Acts via an electrophilic aluminum center that coordinates to the ester carbonyl, delivering a hydride at 0 °C to room temperature[1].
Mechanism of regioselective halogen-metal exchange driven by inductive effects.
Quantitative Data & Condition Optimization
The following table summarizes the comparative metrics of the two primary synthetic pathways, providing a quick-reference guide for process optimization.
| Pathway | Synthetic Step | Reagents & Solvents | Temp (°C) | Electrophile / Reductant | Typical Yield (%) | Key Advantage / Rationale |
| A | 1. Formylation | i-PrMgCl·LiCl, THF | -20 | DMF | 75–85 | Avoids cryogenic temps; Turbo Grignard ensures high regioselectivity. |
| A | 2. Reduction | NaBH₄, MeOH | 0 to rt | - | 90–95 | Highly chemoselective; avoids over-reduction. |
| B | 1. Carboxylation | n-BuLi, THF | -78 | CO₂ (gas) | 70–80 | Acid intermediate is highly crystalline and easily purified. |
| B | 2. Esterification | MeOH, H₂SO₄ (cat.) | 65 | - | 85–95 | Standard Fischer esterification; near-quantitative conversion. |
| B | 3. Reduction | LiBH₄ or DIBAL-H | 0 to rt | - | 65–80 | Mild reduction; avoids dehalogenation of the C-6 bromine[1][2]. |
Experimental Protocols (Self-Validating Systems)
Protocol 1: Synthesis via DIBAL-H Reduction (Pathway B)
Based on validated procedures for bromodomain inhibitor synthesis[1].
-
Preparation of Ester: Dissolve ethyl 6-bromo-3-chloropicolinate (2.61 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere (N₂ or Ar).
-
Reduction: Cool the solution to 0 °C. Dropwise, add Diisobutylaluminium hydride (DIBAL-H, 1 M in THF, 5.22 mL, 5.22 mmol).
-
Causality: The 2.0 equivalent stoichiometry ensures complete reduction of the ester to the alcohol, passing through the aldehyde intermediate. The 0 °C starting temperature controls the initial exothermic hydride transfer.
-
-
Maturation: Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench & Workup: Treat the reaction mixture with 10% aqueous citric acid and stir vigorously for 30 minutes.
-
Causality: Citric acid acts as a chelating agent for the aluminum byproducts, preventing the formation of intractable aluminum hydroxide emulsions and allowing for clean phase separation.
-
-
Isolation: Extract with EtOAc (2x). Wash combined organics with brine, dry over a hydrophobic frit (or MgSO₄), and concentrate. Purify via flash chromatography (0-50% EtOAc:cyclohexane) to yield the product as a yellow oil.
Protocol 2: Synthesis via LiBH₄ Reduction (Pathway B)
Based on validated procedures for DHODH inhibitor synthesis[2].
-
Initiation: To a solution of methyl 6-bromo-3-chloropicolinate (0.4 mmol) in anhydrous THF (2.5 mL) at 0 °C, add Lithium borohydride (35 mg, 1.6 mmol) in a single portion.
-
Reaction: Stir the mixture at 0 °C for 45 minutes.
-
Causality: LiBH₄ is more reactive than NaBH₄ but milder than LiAlH₄. Maintaining 0 °C ensures that the reduction is strictly limited to the ester, preserving the aryl chlorides and bromides.
-
-
Quench & Workup: Quench carefully by the sequential addition of water, followed by 3M aqueous NaOH. Add DCM and filter the resulting suspension through a pad of Celite®.
-
Causality: The NaOH/water quench destroys excess borohydride and solubilizes boron salts. Celite® filtration removes any insoluble inorganic particulates, ensuring a clean organic layer.
-
-
Isolation: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to afford the title compound.
Conclusion
The synthesis of (6-Bromo-3-chloropyridin-2-yl)methanol exemplifies the precision required in modern heterocyclic chemistry. By leveraging the inductive effects of the pyridine ring to direct halogen-metal exchange, chemists can rapidly access this highly functionalized scaffold. Whether utilizing the Turbo Grignard formylation route or the classical lithiation-carboxylation-reduction sequence, strict adherence to temperature control and chemoselective reductants ensures high fidelity and yield, paving the way for downstream cross-coupling and API development.
Sources
- 1. WO2014140076A1 - 2,3-disubstituted 1 -acyl-4-amino-1,2,3,4-tetrahydroquinoline derivatives and their use as bromodomain inhibitors - Google Patents [patents.google.com]
- 2. WO2021070132A1 - Bi-aryl dihydroorotate dehydrogenase inhibitors - Google Patents [patents.google.com]
- 3. nextsds.com [nextsds.com]
- 4. 6-Bromo-3-chloropicolinic acid | 1060815-76-0 [chemicalbook.com]
- 5. Methyl 6-bromo-3-chloropicolinate | 350602-14-1 [sigmaaldrich.com]
Structural Elucidation of (6-Bromo-3-chloropyridin-2-yl)methanol: An Advanced Guide to IR Spectroscopy and Functional Group Mapping
Executive Overview
In modern drug discovery and organic synthesis, halogenated pyridine derivatives serve as highly privileged scaffolds. Specifically, (6-Bromo-3-chloropyridin-2-yl)methanol is a critical building block utilized in the development of advanced therapeutics, including dihydroorotate dehydrogenase (DHODH) inhibitors 1[1] and bromodomain inhibitors2[2].
Accurate structural validation of this molecule is paramount. Fourier-Transform Infrared (FTIR) spectroscopy provides a highly specific, non-destructive method for mapping its diverse functional groups—namely the primary alcohol, the heteroaromatic ring, and the heavy halogen substituents. This whitepaper provides an authoritative, in-depth analysis of the infrared absorption mechanics for (6-Bromo-3-chloropyridin-2-yl)methanol, detailing the causality behind its spectral signatures and providing a self-validating analytical protocol.
Mechanistic Principles of Infrared Absorption
The interpretation of the IR spectrum for (6-Bromo-3-chloropyridin-2-yl)methanol relies on fundamental quantum mechanical principles, primarily modeled by Hooke’s Law for a diatomic harmonic oscillator. The frequency of absorption ( ν ) is directly proportional to the square root of the bond force constant ( k ) and inversely proportional to the square root of the reduced mass ( μ ) of the bonded atoms.
The Inductive Effect of Halogens
The pyridine ring is an electron-deficient heteroaromatic system. The addition of a chlorine atom at position 3 and a bromine atom at position 6 introduces strong electron-withdrawing inductive effects (-I). This alters the electron density distribution across the conjugated π -system, subtly increasing the force constants of the C=N and C=C bonds. Consequently, the characteristic ring stretching vibrations are often sharper and slightly shifted compared to an unsubstituted pyridine ring3[3].
Reduced Mass and the Fingerprint Region
The heavy atomic masses of Chlorine (~35.5 amu) and Bromine (~79.9 amu) drastically increase the reduced mass ( μ ) of the C-X bonds. According to Hooke's Law, this forces the C-Cl and C-Br stretching frequencies deep into the fingerprint and far-mid-IR regions (below 850 cm⁻¹). The C-Br bond, being heavier and weaker than the C-Cl bond, absorbs at a distinctly lower frequency4[4].
Quantitative Functional Group Mapping
The following table synthesizes the expected quantitative IR absorption data for (6-Bromo-3-chloropyridin-2-yl)methanol, mapping each functional group to its mechanistic causality.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity & Shape | Mechanistic Causality |
| -OH (Hydroxymethyl) | O-H Stretch | 3200 – 3500 | Strong, Broad | Extensive intermolecular hydrogen bonding weakens the O-H bond force constant, lowering the frequency and broadening the spectral envelope. |
| Pyridine Ring | C-H Stretch (Aromatic) | 3050 – 3100 | Weak to Medium | sp² hybridized C-H bonds possess greater s-character than sp³ bonds, resulting in a stiffer bond and higher absorption frequency. |
| -CH₂- (Aliphatic) | C-H Stretch (Asym/Sym) | 2850 – 2950 | Medium, Sharp | Standard sp³ C-H stretching from the hydroxymethyl group; distinct from the aromatic region due to lower bond force constants. |
| Pyridine Ring | C=N, C=C Stretch | 1550 – 1600, 1400 – 1450 | Medium to Strong | Conjugated π-system vibrations. The highly electronegative Cl and Br atoms exert a strong -I effect, shifting these bands relative to standard pyridine[3]. |
| -CH₂-OH | C-O Stretch (Primary) | 1000 – 1050 | Strong | The highly polar C-O bond results in a massive change in dipole moment during vibration, yielding a high-intensity peak characteristic of primary alcohols. |
| Ar-Cl (Position 3) | C-Cl Stretch | 750 – 800 | Strong | Chlorine's significant atomic mass increases the reduced mass of the vibrating system, pushing the absorption down into the fingerprint region (~795 cm⁻¹)[3]. |
| Ar-Br (Position 6) | C-Br Stretch | 600 – 650 | Strong | Bromine is substantially heavier than chlorine. This further maximizes the reduced mass, dropping the frequency to the far-mid IR boundary (615-645 cm⁻¹)[4]. |
Self-Validating ATR-FTIR Experimental Protocol
To ensure absolute scientific integrity and prevent spectral artifacts, Attenuated Total Reflectance (ATR) FTIR is the mandated technique. Causality for choice: Traditional KBr pellet preparation is highly hygroscopic; absorbed atmospheric water will artificially inflate the 3200–3500 cm⁻¹ region, masking the true O-H stretch of the hydroxymethyl group.
Step-by-Step Methodology
Step 1: System Diagnostics & Background Calibration
-
Action: Clean the diamond or ZnSe ATR crystal with isopropanol and allow it to evaporate. Run a background scan (air) at 4 cm⁻¹ resolution for 32 scans.
-
Self-Validation: Inspect the background spectrum. The energy throughput must be >80%. The subsequent sample spectrum must show a flat baseline at 2350 cm⁻¹ (CO₂) and 3600 cm⁻¹ (H₂O vapor), proving atmospheric interference has been successfully subtracted.
Step 2: Sample Application & Pressure Optimization
-
Action: Deposit 1–2 mg of solid (6-Bromo-3-chloropyridin-2-yl)methanol directly onto the ATR crystal. Lower the anvil and apply uniform pressure.
-
Causality: ATR relies on an evanescent wave penetrating the sample. The depth of penetration ( dp ) is typically 0.5–2.0 µm. High, uniform pressure ensures the solid sample is in intimate contact with the crystal, preventing air gaps that severely diminish signal intensity.
Step 3: Spectral Acquisition
-
Action: Acquire the spectrum from 4000 to 400 cm⁻¹ using 32 to 64 co-added scans to maximize the signal-to-noise ratio (SNR).
Step 4: Data Processing & ATR Correction
-
Action: Apply an "ATR Correction" algorithm in the spectrometer software.
-
Causality: The evanescent wave penetrates deeper at longer wavelengths (lower wavenumbers). Without correction, peaks in the fingerprint region (like C-Cl and C-Br) will appear artificially intense compared to the high-frequency O-H stretch. ATR correction normalizes the spectrum to mimic a standard transmission pathlength.
Workflow Visualization
The following diagram illustrates the logical progression of the IR spectral interpretation workflow for this molecule, moving from sample acquisition through the distinct frequency domains.
Caption: Logical workflow for the ATR-FTIR acquisition and structural mapping of the target molecule.
References
- Bi-aryl dihydroorotate dehydrogenase inhibitors (WO2021070132A1). Google Patents.
- 2,3-disubstituted 1-acyl-4-amino-1,2,3,4-tetrahydroquinoline derivatives and their use as bromodomain inhibitors (WO2014140076A1). Google Patents.
- Novel 2-(3-halo-5-methyl-1 h-pyrazol-1-yl)-3-halopyridine compounds and intermediates thereof (WO2020026260A1). Google Patents.
- Spectra–Structure Correlations in the Mid- and Far-infrared. Society for Applied Spectroscopy.
Sources
- 1. WO2021070132A1 - Bi-aryl dihydroorotate dehydrogenase inhibitors - Google Patents [patents.google.com]
- 2. WO2014140076A1 - 2,3-disubstituted 1 -acyl-4-amino-1,2,3,4-tetrahydroquinoline derivatives and their use as bromodomain inhibitors - Google Patents [patents.google.com]
- 3. WO2020026260A1 - Novel 2-(3-halo-5-methyl-1 h-pyrazol-1-yl)-3-halopyridine compounds and intermediates thereof - Google Patents [patents.google.com]
- 4. s-a-s.org [s-a-s.org]
Advanced Application Note: Utilizing (6-Bromo-3-chloropyridin-2-yl)methanol as a Strategic Building Block in API Synthesis
Executive Summary
(6-Bromo-3-chloropyridin-2-yl)methanol (CAS: 1227563-68-9)[1] is a highly versatile, tri-functionalized heterocyclic building block increasingly utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Its unique substitution pattern offers orthogonal reactivity, making it a critical intermediate in the development of advanced therapeutics. Notably, it serves as a foundational scaffold in the synthesis of BET bromodomain inhibitors for oncology[2][3] and bi-aryl dihydroorotate dehydrogenase (DHODH) inhibitors for the treatment of Acute Myelogenous Leukemia (AML)[4][5].
Chemical Profile & Structural Rationale
The design of modern APIs relies heavily on precise spatial arrangements and electronic tuning. (6-Bromo-3-chloropyridin-2-yl)methanol is selected by medicinal chemists for three distinct structural advantages:
-
Orthogonal Reactivity: The C6-bromo group is highly susceptible to oxidative addition by Palladium(0) species, facilitating site-specific cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig)[2]. The C3-chloro group, possessing a higher bond dissociation energy, remains inert under standard coupling conditions, ensuring >99% regioselectivity.
-
Conformational Locking: The C3-chlorine atom provides significant steric bulk. In drug design, this steric clash forces the adjacent C2-substituent out of coplanarity with the pyridine ring. This conformational locking reduces the entropic penalty upon target binding, drastically increasing affinity for deep hydrophobic pockets, such as the ubiquinone-binding site of DHODH[5][6].
-
Versatile C2-Handle: The hydroxymethyl group can serve directly as a hydrogen bond donor in the final API binding pocket or be transiently protected (e.g., as a silyl ether) to prevent catalyst poisoning during upstream organometallic transformations[2].
Application 1: Synthesis of BET Bromodomain Inhibitors
Context & Mechanism: The BET family of proteins (BRD2, BRD3, BRD4, BRDT) are epigenetic "readers" that bind to acetylated lysine residues on histones, regulating gene transcription[3][7]. Inhibiting these domains is a validated strategy for downregulating oncogenes. (6-Bromo-3-chloropyridin-2-yl)methanol is utilized to construct the core heteroaryl scaffolds of 2,3-disubstituted 1-acyl-4-amino-1,2,3,4-tetrahydroquinoline derivatives, which act as potent BET inhibitors[2].
Synthetic workflow for utilizing (6-Bromo-3-chloropyridin-2-yl)methanol in bi-aryl API scaffolds.
Protocol 1: TBDMS Protection of the C2-Hydroxymethyl Group
Causality: Before functionalizing the C6 position via cross-coupling, the primary alcohol must be protected to prevent competitive alkoxide coordination to the palladium catalyst. A tert-butyldimethylsilyl (TBDMS) group is chosen because its steric bulk provides excellent protection, it is highly stable under the basic conditions of subsequent cross-couplings, and it can be orthogonally cleaved later using mild fluoride sources[2].
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under nitrogen, dissolve (6-Bromo-3-chloropyridin-2-yl)methanol (1.0 eq) and imidazole (2.0 eq) in anhydrous N,N-dimethylformamide (DMF) to a 0.1 M concentration[2]. (Expert Insight: Imidazole acts dually as a base to scavenge HCl and as a nucleophilic catalyst to activate the silyl chloride).
-
Addition: Cool the solution to 0 °C. Add TBDMSCl (1.1 eq) portion-wise to control the mild exotherm[2].
-
Reaction: Remove the ice bath and stir the reaction at room temperature (20–25 °C) for 16 hours[2].
-
Workup (Self-Validating Step): Dilute the mixture with water and extract twice with dichloromethane (DCM). Wash the combined organic layers with a 10% aqueous LiCl solution[2]. (Expert Insight: The LiCl wash is critical. It selectively partitions residual DMF into the aqueous phase. Failure to perform this step results in DMF carryover, which causes severe tailing during silica gel chromatography and artificially inflates the crude yield).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 6-bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-3-chloropyridine[2].
Application 2: Synthesis of DHODH Inhibitors for AML
Context & Mechanism: DHODH is a mitochondrial enzyme responsible for the oxidation of dihydroorotate to orotate, a rate-limiting step in de novo pyrimidine biosynthesis[5][8]. AML cells are highly dependent on this pathway for proliferation. Bi-aryl compounds derived from (6-Bromo-3-chloropyridin-2-yl)methanol have shown profound efficacy in inducing AML differentiation and apoptosis by starving the cells of pyrimidines[5][9].
Mechanism of action for DHODH inhibitors in disrupting de novo pyrimidine biosynthesis in AML.
Protocol 2: Regioselective Suzuki-Miyaura Cross-Coupling
Causality: To build the bi-aryl API scaffold, the C6-bromo position is coupled with an aryl boronic acid. The use of Pd(dppf)Cl₂ is deliberate; the bidentate dppf ligand has a large bite angle that facilitates the reductive elimination step, which is often the bottleneck in forming sterically hindered bi-aryl bonds.
Step-by-Step Methodology:
-
Setup: Charge a Schlenk tube with the TBDMS-protected 6-bromo-3-chloropyridine intermediate (1.0 eq), the desired aryl boronic acid (1.2 eq), and K₂CO₃ (2.5 eq).
-
Solvent System: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v). (Expert Insight: Water is mandatory. It dissolves the inorganic base and converts the boronic acid into a reactive, electron-rich boronate complex, which is the actual species that undergoes transmetalation with the Pd(II) intermediate).
-
Catalyst Addition: Under a strict argon atmosphere, add Pd(dppf)Cl₂ (0.05 eq).
-
Heating: Seal the tube and heat to 90 °C for 4–8 hours.
-
In-Process Control (IPC) & Validation: Monitor the reaction via LC-MS (ESI+). (Self-Validating Metric: The starting material exhibits a distinct isotopic pattern of approximately 3:4:1 for M : M+2 : M+4 due to the presence of one Br and one Cl atom. The successful product will shift to a lower retention time and display a 3:1 (M : M+2) isotopic pattern, unequivocally confirming the replacement of bromine and the retention of the chlorine atom).
-
Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, partition between EtOAc and water, and purify the organic layer via flash chromatography.
Quantitative Data Presentation
The following table summarizes the optimized reaction parameters and typical yields for transformations involving (6-Bromo-3-chloropyridin-2-yl)methanol as a building block:
| Transformation | Reagents & Catalyst | Solvent System | Temp (°C) | Time (h) | Typical Yield (%) | Regioselectivity |
| Ester Reduction (Precursor Prep)[4] | LiBH₄ or DIBAL-H | THF or DCM | 0 to 25 | 2–16 | 65–80 | N/A |
| TBDMS Protection [2] | TBDMSCl, Imidazole | Anhydrous DMF | 20–25 | 16 | 85–95 | N/A |
| Suzuki-Miyaura Coupling | Aryl-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃ | 1,4-Dioxane / H₂O (4:1) | 90 | 4–8 | 70–85 | >99% (at C6) |
References
- WIPO (PCT) WO2014140076A1 – 2,3-disubstituted 1-acyl-4-amino-1,2,3,4-tetrahydroquinoline derivatives and their use as bromodomain inhibitors. GlaxoSmithKline Intellectual Property.
- WIPO (PCT) WO2021070132A1 – Bi-aryl dihydroorotate dehydrogenase inhibitors. Janssen Biotech Inc.
-
ACS Medicinal Chemistry Letters (2022) – Biaryl Compounds as Dihydroorotate Dehydrogenase Inhibitors for Treating Acute Myelogenous Leukemia (AML).[Link]
Sources
- 1. 6-Bromo-3-chloro-2-pyridinemethanol/CAS:1227563-68-9-HXCHEM [hxchem.net]
- 2. WO2014140076A1 - 2,3-disubstituted 1 -acyl-4-amino-1,2,3,4-tetrahydroquinoline derivatives and their use as bromodomain inhibitors - Google Patents [patents.google.com]
- 3. WO2014140076A1 - 2,3-disubstituted 1 -acyl-4-amino-1,2,3,4-tetrahydroquinoline derivatives and their use as bromodomain inhibitors - Google Patents [patents.google.com]
- 4. WO2021070132A1 - Bi-aryl dihydroorotate dehydrogenase inhibitors - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Radiosynthesis of [18F]brequinar for in vivo PET imaging of hDHODH for potential studies of acute myeloid leukemia and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biaryl Compounds as Dihydroorotate Dehydrogenase Inhibitors for Treating Acute Myelogenous Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Hydroxyl Group Protection and Deprotection Strategies for (6-Bromo-3-chloropyridin-2-yl)methanol
Abstract
(6-Bromo-3-chloropyridin-2-yl)methanol is a key heterocyclic building block in medicinal chemistry and materials science. Its utility in multi-step synthetic sequences is often contingent on the strategic masking and unmasking of its primary hydroxyl group. The presence of a pyridine ring and halogen substituents necessitates careful selection of protection and deprotection methods to avoid unwanted side reactions such as quaternization of the pyridine nitrogen or displacement of the halogens. This guide provides an in-depth analysis of three robust strategies for the protection of the hydroxyl group—as a silyl ether, a benzyl ether, and a methoxymethyl (MOM) ether. We offer detailed, field-tested protocols and explain the underlying chemical principles and strategic considerations for each approach, enabling researchers to make informed decisions for their synthetic campaigns.
Strategic Analysis of the Substrate: (6-Bromo-3-chloropyridin-2-yl)methanol
Before selecting a protecting group, a thorough understanding of the substrate's reactivity is paramount.
-
Primary Hydroxyl Group: The target functional group is a primary alcohol (-CH₂OH). It is nucleophilic and possesses an acidic proton, rendering it incompatible with strongly basic reagents (e.g., Grignards, organolithiums) and certain oxidizing or reducing agents.[1][2][3]
-
Pyridine Ring: The pyridine nitrogen is basic and nucleophilic. This presents a potential competing reaction site. Under acidic conditions, the nitrogen can be protonated, altering the electronic properties of the ring. With alkylating agents, it can undergo quaternization. This inherent reactivity demands careful selection of reagents to ensure chemoselectivity.
-
Halogen Substituents: The bromo and chloro groups are relatively stable. However, their reactivity in palladium-catalyzed cross-coupling reactions is differential (C-Br is more reactive than C-Cl), a feature that is often exploited synthetically.[4] The chosen protecting group strategy must be compatible with downstream transformations that may involve these halogens.
The primary goal is to select a protecting group (PG) that can be introduced and removed in high yield under conditions that leave the pyridine and halogen moieties intact.[5]
Core Principles of Orthogonal Protection
In complex syntheses, it is often necessary to deprotect one functional group without affecting others. This is achieved through an "orthogonal" protection strategy, where different protecting groups are chosen that can be removed by completely different mechanisms.[5][6][7] For instance, a silyl ether (cleaved by fluoride) and a benzyl ether (cleaved by hydrogenolysis) are orthogonal to each other, allowing for selective deprotection.[8] This guide focuses on individual strategies, but the principles discussed here are fundamental to designing such orthogonal systems.
Strategy I: Silyl Ether Protection (tert-Butyldimethylsilyl, TBDMS)
Silyl ethers are among the most common protecting groups for alcohols due to their ease of formation, general stability, and mild cleavage conditions.[1][9] The tert-butyldimethylsilyl (TBDMS or TBS) group offers a robust balance of stability and reactivity, being stable to basic conditions, organometallic reagents, and many oxidizing agents.[10][11]
Rationale and Field Insights
The TBDMS group is installed using tert-butyldimethylsilyl chloride (TBDMSCl). The reaction is catalyzed by a weak base, typically imidazole. Imidazole plays a dual role: it acts as a base to deprotonate the alcohol and also as a nucleophilic catalyst, forming a highly reactive silylimidazolium intermediate. This method, known as the Corey protocol, is highly reliable and rapid.[10] Deprotection is most commonly achieved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[1][2] The exceptional strength of the Silicon-Fluoride bond (Si-F) is the driving force for this reaction.[12]
Visual Workflow: TBDMS Protection & Deprotection
Caption: TBDMS protection/deprotection workflow.
Experimental Protocols
Protocol 1: Protection of (6-Bromo-3-chloropyridin-2-yl)methanol as a TBDMS Ether
-
Reagent Preparation: To a solution of (6-Bromo-3-chloropyridin-2-yl)methanol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 0.5 M), add imidazole (1.5 eq).
-
Silylation: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the TBDMS-protected product.
Protocol 2: Deprotection of the TBDMS Ether
-
Reagent Preparation: Dissolve the TBDMS-protected ether (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.2 M).
-
Cleavage: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the deprotection by TLC (typically complete within 1-3 hours).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Directly purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to recover the pure (6-Bromo-3-chloropyridin-2-yl)methanol.
Strategy II: Benzyl Ether Protection (Bn)
The benzyl (Bn) group is a robust protecting group, stable across a wide range of acidic and basic conditions, making it suitable for syntheses involving various transformations.[9][13] Its removal under neutral conditions via catalytic hydrogenolysis is a key advantage, although this can be a limitation if other reducible functional groups are present.[13]
Rationale and Field Insights
The most common method for installing a benzyl ether is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, followed by an Sₙ2 reaction with benzyl bromide.[13][14] For substrates sensitive to strong bases, alternative methods using benzyl trichloroacetimidate under acidic conditions or 2-benzyloxy-1-methylpyridinium triflate under neutral conditions can be employed.[13][15]
Deprotection is classically achieved by catalytic hydrogenation (e.g., H₂, Pd/C).[13][14] This method is clean and high-yielding. However, care must be taken as prolonged reaction times or harsh conditions could potentially lead to hydrodehalogenation of the C-Br or C-Cl bonds. Milder alternatives, such as using a hydrogen transfer source (e.g., 1,4-cyclohexadiene), can mitigate this risk.[13] Recently, visible-light-mediated oxidative debenzylation using DDQ has emerged as a powerful and mild alternative that avoids harsh reductive conditions.[16]
Visual Workflow: Benzyl Ether Protection & Deprotection
Caption: Benzyl ether protection/deprotection workflow.
Experimental Protocols
Protocol 3: Protection of (6-Bromo-3-chloropyridin-2-yl)methanol as a Benzyl Ether
-
Reagent Preparation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous THF (approx. 0.5 M) in a flask under an inert atmosphere (N₂ or Ar) and cool to 0 °C.
-
Alkoxide Formation: Add a solution of (6-Bromo-3-chloropyridin-2-yl)methanol (1.0 eq) in anhydrous THF dropwise. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 30 minutes.
-
Benzylation: Add a catalytic amount of tetrabutylammonium iodide (TBAI, 0.1 eq) followed by the dropwise addition of benzyl bromide (BnBr, 1.2 eq).
-
Reaction Monitoring: Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material (typically 6-12 hours).
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient).
Protocol 4: Deprotection of the Benzyl Ether via Hydrogenolysis
-
Catalyst Setup: To a solution of the benzyl-protected ether (1.0 eq) in methanol or ethyl acetate (approx. 0.1 M), add palladium on carbon (10% Pd/C, 5-10 mol%).
-
Hydrogenation: Purge the reaction flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete in 2-8 hours.
-
Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude alcohol is often pure enough for subsequent steps, but can be further purified by flash chromatography if necessary.
Strategy III: Acetal Ether Protection (Methoxymethyl, MOM)
Acetal-based protecting groups like methoxymethyl (MOM) ether are stable to strongly basic and nucleophilic conditions but are readily cleaved by acid.[8][17] This orthogonality to silyl and benzyl ethers makes them valuable in complex synthetic routes.
Rationale and Field Insights
The MOM group is typically installed using methoxymethyl chloride (MOMCl) and a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA or Hünig's base).[8] Using a hindered base is crucial to prevent quaternization of the pyridine nitrogen. MOMCl itself is a potent carcinogen, and safer alternatives such as methoxymethyl phenyl sulfone or using dimethoxymethane with a Lewis acid catalyst have been developed.[1]
Deprotection is achieved under acidic conditions, often using HCl in an alcohol solvent (e.g., methanol) or a Lewis acid like TMSOTf in the presence of an additive.[1][18][19] The conditions can be tuned from mild to strong, allowing for some degree of selective cleavage if other acid-labile groups are present.
Visual Workflow: MOM Ether Protection & Deprotection
Caption: MOM ether protection/deprotection workflow.
Experimental Protocols
Protocol 5: Protection of (6-Bromo-3-chloropyridin-2-yl)methanol as a MOM Ether
-
Reagent Preparation: Dissolve (6-Bromo-3-chloropyridin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.5 M) under an inert atmosphere and cool to 0 °C.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) dropwise.
-
MOM-ylation: Add methoxymethyl chloride (MOMCl, 1.5 eq) dropwise. Caution: MOMCl is a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis shows complete conversion (typically 2-6 hours).
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient).
Protocol 6: Deprotection of the MOM Ether
-
Reagent Preparation: Dissolve the MOM-protected ether (1.0 eq) in methanol (approx. 0.2 M).
-
Acidic Cleavage: Add a few drops of concentrated hydrochloric acid (HCl) at room temperature.
-
Reaction Monitoring: Stir the mixture and monitor the reaction progress by TLC (usually complete within 30-90 minutes).
-
Work-up: Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected alcohol. Further purification can be performed by flash chromatography if needed.
Comparative Summary of Protection Strategies
| Protecting Group | Protection Reagents | Deprotection Reagents | Stability Profile | Key Advantages & Considerations |
| TBDMS | TBDMSCl, Imidazole, DMF | TBAF/THF; or Mild Acid (e.g., PPTS, CSA)[10][20] | Stable to: Base, organometallics, many oxidants/reductants. Labile to: Acid, Fluoride.[1] | Advantages: Mild on/off conditions, high yields, orthogonal to hydrogenolysis. Considerations: May migrate between adjacent hydroxyl groups under certain conditions. |
| Benzyl (Bn) | NaH, BnBr, THF | H₂, Pd/C; or Na/NH₃; or Strong Acid; or DDQ/light[13][16] | Stable to: Strong base, strong/mild acid, organometallics, most oxidants/reductants. Labile to: Hydrogenolysis, dissolving metal reduction.[8][9] | Advantages: Very robust protecting group. Considerations: Hydrogenolysis is incompatible with reducible groups (alkenes, alkynes, some halogens). Requires strong base for installation. |
| MOM | MOMCl, DIPEA, DCM | Acid (e.g., HCl/MeOH); or Lewis Acid[8][18][19] | Stable to: Base, organometallics, reducing agents, many oxidants. Labile to: Acid.[8][17] | Advantages: Orthogonal to fluoride- and hydrogenolysis-labile groups. Considerations: MOMCl is a carcinogen. Deprotection requires acidic conditions which may not be suitable for all substrates. |
Conclusion
The successful functionalization of (6-Bromo-3-chloropyridin-2-yl)methanol in a multi-step synthesis hinges on the judicious choice of a hydroxyl protecting group. The TBDMS, Benzyl, and MOM ethers each offer a distinct set of advantages and orthogonal cleavage pathways. The TBDMS group is ideal for general purposes requiring mild, non-acidic conditions. The Benzyl group provides exceptional stability for more demanding reaction sequences, provided catalytic hydrogenation is a viable deprotection route. The MOM group offers a classic acid-labile option that is orthogonal to the other two strategies. By understanding the stability, installation, and cleavage mechanisms detailed in these protocols, researchers can confidently navigate the synthesis of complex molecules derived from this valuable pyridyl building block.
References
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (2023). Silyl ether. Retrieved from [Link]
-
Chemistry Steps. (2021, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, June 10). 16: Silylethers. Retrieved from [Link]
-
Chad's Prep. (2021, January 22). Protecting Groups for Alcohols: Silyl Ethers | 12.5 Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
LinkedIn. (2024, May 13). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]
-
Westin, J. (n.d.). Protecting Groups - Organic Chemistry. Jack Westin. Retrieved from [Link]
-
UT Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Galić, N., et al. (2014). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Molecules. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Retrieved from [Link]
-
van der Vorm, S., et al. (2016). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. European Journal of Organic Chemistry. Retrieved from [Link]
-
Wang, D., et al. (2022, January 26). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 5). Protecting Groups, Acetals, and Hemiacetals [Video]. YouTube. Retrieved from [Link]
-
SynArchive. (n.d.). Protection of Alcohol by Ether. Retrieved from [Link]
-
Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
Fujioka, H., et al. (2011). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). Chemical Communications. Retrieved from [Link]
-
SlideShare. (2016, May 19). Protection of OH group of alcohol. Retrieved from [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
-
Wikipedia. (2023). Protecting group. Retrieved from [Link]
-
Fujioka, H., et al. (2019, May 14). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega. Retrieved from [Link]
-
Marcantonio, K. M., et al. (2008, August 5). An Application of Borane As a Protecting Group for Pyridine. The Journal of Organic Chemistry. Retrieved from [Link]
-
University of Bath. (n.d.). Protective Groups in Synthetic Organic Chemistry. Retrieved from [Link]
-
Celejewski, M., et al. (2015, November 6). Modulating the Stability of 2-Pyridinyl Thermolabile Hydroxyl Protecting Groups via the “Chemical Switch” Approach. The Journal of Organic Chemistry. Retrieved from [Link]
-
Science of Synthesis. (n.d.). 4.4.17 Silyl Ethers. Thieme. Retrieved from [Link]
-
Poon, K. W., & Dudley, G. B. (2008, November 26). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Org. Syn. Coll. Vol. 9, 242. Retrieved from [Link]
-
Gacs, J., & König, B. (2020). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Deprotection of Silyl Ethers. Retrieved from [Link]
-
Egron, D., et al. (2004). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. jackwestin.com [jackwestin.com]
- 4. Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. jocpr.com [jocpr.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 10. Silyl ether - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Benzyl Ethers [organic-chemistry.org]
- 14. synarchive.com [synarchive.com]
- 15. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 16. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Alcoholic Hydroxyl Protection & Deprotection [en.highfine.com]
- 18. Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf)–2,2′-bipyridyl - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Protecting group - Wikipedia [en.wikipedia.org]
Application Note: Nucleophilic Aromatic Substitution (SNAr) Pathways for (6-Bromo-3-chloropyridin-2-yl)methanol
Introduction
(6-Bromo-3-chloropyridin-2-yl)methanol is a valuable and versatile building block in medicinal chemistry and materials science. Its di-halogenated pyridine core, coupled with a reactive hydroxymethyl handle, presents multiple avenues for synthetic elaboration. Nucleophilic aromatic substitution (SNAr) is a primary strategy for functionalizing such electron-deficient heteroaromatic systems.[1][2] This application note provides a detailed guide to understanding and executing SNAr reactions on this specific substrate, focusing on the principles of regioselectivity, protocol optimization, and practical troubleshooting for researchers in drug development and synthetic chemistry.
Mechanistic Principles & Inherent Regioselectivity
The feasibility and outcome of an SNAr reaction are dictated by the electronic properties of the aromatic ring, the nature of the leaving group, and the strength of the nucleophile.[3] The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it significantly more susceptible to nucleophilic attack than a corresponding benzene ring.[1]
1.1. Analysis of (6-Bromo-3-chloropyridin-2-yl)methanol
Our substrate has two potential sites for substitution: the bromo-substituted C6 position and the chloro-substituted C3 position.
-
Positional Activation: Nucleophilic attack on pyridine rings is overwhelmingly favored at the positions ortho (C2, C6) and para (C4) to the ring nitrogen.[4][5] This is because the anionic intermediate (the Meisenheimer complex) formed upon nucleophilic addition can be stabilized by delocalizing the negative charge onto the electronegative nitrogen atom through resonance. Attack at a meta position (C3, C5) does not permit this crucial stabilization, rendering the pathway significantly less favorable.[5][6][7]
-
Leaving Groups: While the typical reactivity order for leaving groups in SNAr is F > Cl > Br > I, this factor is secondary to the powerful effect of positional activation.[4][5]
-
Substituent Effects: The hydroxymethyl group at C2 is a weakly deactivating/neutral group and exerts minimal electronic influence on the reaction's regioselectivity. Its primary relevance is steric and as a potential site for side reactions (see Section 2.2).
1.2. Predicted Reaction Pathway
Based on these principles, the SNAr reaction on (6-Bromo-3-chloropyridin-2-yl)methanol will proceed with high regioselectivity at the C6 position , leading to the displacement of the bromide ion. The C3-chloro position will remain largely unreactive under standard SNAr conditions. The diagram below illustrates the energetic preference for this pathway.
Caption: Regioselectivity is governed by the stability of the Meisenheimer intermediate.
Key Reaction Parameters and Optimization
Successful SNAr reactions require careful selection of the nucleophile, solvent, base, and temperature.
2.1. Core Reaction Components
| Parameter | Recommended Choice & Rationale |
| Nucleophile | O-Nucleophiles: Alkoxides (e.g., NaOMe, KOtBu), Phenoxides. Must be generated in situ or used as a salt. N-Nucleophiles: Primary/secondary amines (e.g., pyrrolidine, morpholine), anilines. Generally do not require a separate base. S-Nucleophiles: Thiolates (e.g., NaSMe). Highly potent nucleophiles.[8] |
| Solvent | Polar Aprotic Solvents (DMSO, DMF, NMP): These are the solvents of choice.[4] They effectively solvate the cation of the nucleophilic salt, leaving a more "naked" and reactive anion, thereby accelerating the reaction. |
| Base | Non-nucleophilic bases like Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) are used to deprotonate protic nucleophiles (alcohols, thiols). The choice depends on the pKa of the nucleophile. Stronger bases like NaH are needed for alcohols, while K₂CO₃ is often sufficient for amines or can be used in phase-transfer conditions.[9] |
| Temperature | Reaction temperatures can range from ambient to >150 °C. Less reactive nucleophiles or substrates may require heating.[5] Microwave irradiation can also be employed to significantly reduce reaction times.[9] |
2.2. The Role of the Hydroxymethyl Group
The free hydroxyl group on the substrate is a critical consideration. In the presence of a strong base (e.g., NaH used to generate an alkoxide nucleophile), the substrate's hydroxyl group will also be deprotonated. This can lead to two potential issues:
-
Consumption of Base: An extra equivalent of base may be required to account for substrate deprotonation.
-
Solubility Issues: The resulting anionic substrate may have different solubility properties.
For many applications, the free hydroxyl group is tolerated. However, if side reactions or purification difficulties arise, a protecting group strategy should be considered. Silyl ethers (e.g., TBDMS) are a common choice for protecting alcohols under these conditions.
Experimental Protocols
The following are generalized, robust starting points for performing SNAr on (6-Bromo-3-chloropyridin-2-yl)methanol. Researchers should perform initial reactions on a small scale to optimize conditions.
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: O-Arylation with Sodium Methoxide
-
Objective: To synthesize (3-Chloro-6-methoxypyridin-2-yl)methanol.
-
Materials:
-
(6-Bromo-3-chloropyridin-2-yl)methanol (1.0 equiv)
-
Sodium methoxide (1.2 - 1.5 equiv, solution in methanol or as solid)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (6-Bromo-3-chloropyridin-2-yl)methanol.
-
Dissolve the substrate in anhydrous DMF (approx. 0.2 M concentration).
-
Add sodium methoxide portion-wise at room temperature. If using a solution, add it via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS for the disappearance of the starting material (typically 4-12 hours).
-
Once complete, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.
-
Concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography (e.g., Hexanes/EtOAc gradient) to yield the desired product.
-
Protocol 2: N-Arylation with Morpholine
-
Objective: To synthesize (3-Chloro-6-(morpholin-4-yl)pyridin-2-yl)methanol.
-
Materials:
-
(6-Bromo-3-chloropyridin-2-yl)methanol (1.0 equiv)
-
Morpholine (2.0 - 3.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv) (Optional, but can accelerate the reaction)
-
Water
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
In a sealable reaction vessel, combine (6-Bromo-3-chloropyridin-2-yl)methanol, morpholine, and K₂CO₃ (if used).
-
Add anhydrous DMSO to dissolve the reactants (approx. 0.2-0.5 M).
-
Seal the vessel and heat the mixture to 120-140 °C. The reaction can also be performed effectively in a microwave reactor.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).
-
Cool the mixture to room temperature and dilute with water.
-
Extract the aqueous mixture with Ethyl Acetate (3x).
-
Combine the organic layers, wash with brine to remove residual DMSO, dry over Na₂SO₄, and filter.
-
Concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography to yield the target compound.
-
Protocol Summary Table
| Reaction | Nucleophile (equiv) | Base (equiv) | Solvent | Temp (°C) | Typical Time (h) |
| O-Arylation | NaOMe (1.2) | - | DMF | 80-100 | 4-12 |
| N-Arylation | Morpholine (2.5) | K₂CO₃ (2.0) | DMSO | 120-140 | 6-24 |
| S-Arylation | NaSMe (1.2) | - | DMF | 25-60 | 1-6 |
General Workflow and Troubleshooting
A systematic approach is key to diagnosing and solving issues in SNAr reactions.
Caption: A standard workflow for SNAr reaction execution and analysis.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficiently reactive nucleophile.2. Temperature too low.3. Inactive base or insufficient amount.4. Water in the reaction mixture quenching anions. | 1. Use a stronger nucleophile or a pre-formed salt.2. Increase reaction temperature incrementally.3. Use fresh, anhydrous base; add more equivalents if substrate deprotonation is a factor.4. Use anhydrous solvents and reagents; flame-dry glassware. |
| Multiple Products | 1. Side reaction with the hydroxymethyl group.2. Degradation of starting material or product at high temperature. | 1. Protect the alcohol (e.g., as a TBDMS ether) before the SNAr reaction.2. Reduce the reaction temperature and extend the reaction time. |
| Difficulty in Purification | 1. Residual high-boiling solvent (DMF, DMSO).2. Product is highly polar. | 1. Perform multiple aqueous washes (with water or brine) during workup.2. Consider alternative chromatography methods (e.g., reverse-phase) or crystallization. |
Conclusion
The nucleophilic aromatic substitution on (6-Bromo-3-chloropyridin-2-yl)methanol is a powerful and predictable transformation that proceeds with high regioselectivity at the C6-bromo position. This selectivity is driven by the electronic stabilization of the Meisenheimer intermediate by the ring nitrogen. By carefully selecting the nucleophile, solvent, and temperature, researchers can efficiently generate a diverse library of functionalized 3-chloro-2-(hydroxymethyl)pyridine derivatives for applications in pharmaceutical and materials development.
References
- Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Google Search Result.
- Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermedi
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitutio - American Chemical Society. Google Search Result.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Google Search Result.
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles - ChemRxiv. Google Search Result.
- Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Google Search Result.
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. Google Search Result.
- Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines - Benchchem. Google Search Result.
- Technical Support Center: Nucleophilic Substitution on Pyridine Rings - Benchchem. Google Search Result.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Google Search Result.
- 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Google Search Result.
- 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax. Google Search Result.
- nucleophilic aromatic substitutions - YouTube. Google Search Result.
Sources
- 1. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. semanticscholar.org [semanticscholar.org]
Technical Support Center: Troubleshooting Debromination in the Cross-Coupling of (6-Bromo-3-chloropyridin-2-yl)methanol
As a Senior Application Scientist, I frequently encounter researchers struggling with severe yield losses during the palladium-catalyzed cross-coupling of halogenated pyridine-methanols. (6-Bromo-3-chloropyridin-2-yl)methanol is a notoriously difficult substrate. The presence of the free hydroxymethyl group at the C2 position introduces a highly competitive, endogenous side-reaction pathway that can decimate your product yield.
This troubleshooting guide deconstructs the causality behind this failure mode and provides field-proven, self-validating protocols to ensure synthetic success.
Mechanistic Deep Dive: The Causality of Debromination
Debromination in palladium-catalyzed cross-coupling is not a random failure; it is a predictable chemical pathway known as [1]. When working with (6-Bromo-3-chloropyridin-2-yl)methanol, the primary culprit is β -hydride elimination driven by the substrate's own free alcohol [2].
Upon oxidative addition of the Pd(0) catalyst into the C6-Br bond, the adjacent -CH 2 OH group coordinates to the electrophilic Pd(II) center. In the presence of a base, this forms a stable Pd-alkoxide intermediate. Because transmetalation can be sterically or electronically hindered, this alkoxide intermediate undergoes a rapid β -hydride elimination. This transfers a hydride from the hydroxymethyl carbon to the palladium center, generating an aldehyde byproduct and a highly reactive Pd-H species[3]. Subsequent reductive elimination yields the undesired debrominated product (3-chloro-2-pyridinemethanol) and regenerates the Pd(0) catalyst.
Figure 1: Competing pathways in Pd-catalyzed coupling: desired transmetalation vs. debromination.
Troubleshooting FAQs
Q1: I am observing >50% debromination. How can I chemically modify the substrate to prevent this? A1: The most robust solution is to protect the primary alcohol . By converting the -CH 2 OH group into a silyl ether (e.g., TBS ether), you eliminate the acidic proton. This prevents the formation of the critical Pd-alkoxide intermediate, effectively shutting down the endogenous β -hydride elimination pathway. TBS (tert-butyldimethylsilyl) is highly recommended because it is stable under the basic conditions of Suzuki or Buchwald-Hartwig couplings but can be easily and orthogonally removed later using TBAF.
Q2: My synthetic route prohibits the use of protecting groups. How do I optimize the reaction conditions to suppress debromination? A2: If you must couple the unprotected (6-Bromo-3-chloropyridin-2-yl)methanol, you must kinetically favor the transmetalation and reductive elimination steps so they outcompete the β -hydride elimination.
-
Ligand Selection: Abandon standard ligands like PPh 3 . Utilize bulky, electron-rich biarylphosphine ligands such as XPhos or SPhos . The electron density accelerates transmetalation, while the extreme steric bulk forces a rapid reductive elimination, leaving no time for the off-cycle β -hydride elimination[4].
-
Base Selection: Never use alkoxide bases (e.g., NaOMe, KOtBu) or hydroxide bases. These act as exogenous hydride sources. Instead, use mild, anhydrous inorganic bases like K 3 PO 4 or Cs 2 CO 3 [1].
-
Solvent Selection: Avoid protic solvents like ethanol or isopropanol entirely, as they are classic hydride donors[3]. Use strictly anhydrous, aprotic solvents such as 1,4-Dioxane or Toluene .
Q3: Can the workup procedure cause debromination? A3: While rare, if active Pd species and hydride sources remain during an aqueous quench, late-stage hydrodehalogenation can occur. Always quench the reaction by cooling to room temperature and filtering through a pad of Celite to remove palladium black before aqueous extraction.
Quantitative Data: Impact of Reaction Conditions
The following table summarizes the causal relationship between reaction parameters and the ratio of desired cross-coupled product to the debrominated byproduct.
| Substrate State | Catalyst / Ligand | Base | Solvent | Product : Debrominated Ratio |
| Free -OH | Pd(PPh 3 ) 4 (5 mol%) | NaOEt | Ethanol | 10 : 90 (Failure) |
| Free -OH | Pd(OAc) 2 / XPhos | K 3 PO 4 | 1,4-Dioxane | 65 : 35 (Sub-optimal) |
| TBS-Protected | Pd(PPh 3 ) 4 (5 mol%) | K 2 CO 3 | Toluene / H 2 O | 85 : 15 (Acceptable) |
| TBS-Protected | Pd(OAc) 2 / SPhos | K 3 PO 4 | 1,4-Dioxane | >95 : <5 (Optimized) |
Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol utilizes the TBS-protected substrate (6-bromo-3-chloropyridin-2-yl)methoxy)(tert-butyl)dimethylsilane to guarantee suppression of endogenous debromination. It is designed as a self-validating system: specific checkpoints are embedded to ensure technical accuracy.
Step 1: Reagent Preparation & Degassing
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the TBS-protected pyridine substrate (1.0 equiv), the arylboronic acid (1.2 equiv), and anhydrous K 3 PO 4 (2.0 equiv).
-
Add Pd(OAc) 2 (2 mol%) and SPhos (4 mol%).
-
Validation Checkpoint: The catalyst/ligand ratio must be exactly 1:2. An excess of unligated Pd will rapidly precipitate as inactive palladium black and promote side reactions.
-
Seal the flask with a septum and purge with Argon for 10 minutes.
Step 2: Reaction Execution
-
Add anhydrous, degassed 1,4-Dioxane (to achieve a 0.2 M substrate concentration) via syringe.
-
Heat the reaction mixture to 80 °C under vigorous stirring.
-
Validation Checkpoint: Monitor the reaction via LC-MS after 2 hours. If a mass peak corresponding to [M-79] (loss of bromine, replacement with hydrogen) is observed at >5% relative abundance, immediately check your solvent for moisture or peroxide contamination, as the endogenous pathway has already been blocked by the TBS group.
Step 3: Workup and Purification
-
Upon complete consumption of the starting material (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the crude mixture through a short pad of Celite, eluting with Ethyl Acetate, to remove inorganic salts and precipitated palladium.
-
Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
References
-
Organic Chemistry Frontiers. "Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design". RSC. URL:[Link]
-
Organic Letters. "Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols". ACS. URL:[Link]
-
Chemical Communications. "A mechanistic investigation of hydrodehalogenation using ESI-MS". RSC. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting low conversion rates in (6-Bromo-3-chloropyridin-2-yl)methanol oxidation reactions
Welcome to the Technical Support Center for the oxidation of (6-Bromo-3-chloropyridin-2-yl)methanol . This molecule is a critical intermediate in the synthesis of complex pharmaceuticals, including dihydroorotate dehydrogenase (DHODH) inhibitors[1] and bromodomain (BET) inhibitors[2].
Due to the unique electronic and steric environment of the di-halo pyridine ring, standard oxidation protocols often result in stalled conversions, complex mixtures, or catalyst poisoning. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure quantitative conversion to 6-bromo-3-chloropicolinaldehyde.
Diagnostic Decision Tree
Before adjusting your reaction parameters, identify the root cause of your low conversion based on your chosen oxidation modality.
Diagnostic decision tree for troubleshooting pyridyl methanol oxidations based on the chosen reagent.
Knowledge Base & Troubleshooting FAQs
Q1: My Swern oxidation stalls at ~50% conversion. Adding more equivalents of oxalyl chloride and DMSO doesn't improve the yield. What is the root cause? A: The stalling is a kinetic issue, not a stoichiometric one. The 6-bromo and 3-chloro substituents exert powerful inductive (-I) electron-withdrawing effects across the pyridine ring. Furthermore, the chlorine atom at the C3 position creates significant steric hindrance directly adjacent to the C2-hydroxymethyl group. In a standard Swern oxidation, dimethyl sulfoxide (DMSO) is activated to form a highly reactive chlorodimethylsulfonium chloride intermediate[3]. Because your substrate is both electronically deactivated and sterically hindered, its nucleophilic attack onto this intermediate is exceptionally slow. If you add the triethylamine (Et₃N) base after the standard 15 minutes, the base will prematurely destroy the unreacted activated DMSO, permanently halting the reaction. Fix: Extend the alcohol addition phase to 45–60 minutes at -78 °C to allow the sluggish nucleophilic attack to reach completion before adding the base.
Q2: I attempted a Dess-Martin Periodinane (DMP) oxidation, but I recovered a complex mixture and unreacted starting material precipitated out of solution. Why? A: DMP is a hypervalent iodine reagent that releases two equivalents of acetic acid as a byproduct during the oxidation process[4]. The basic nitrogen of the pyridine ring becomes protonated by this acetic acid, forming an insoluble pyridinium acetate salt. Once the substrate precipitates out of the dichloromethane (DCM) solution, it is physically isolated from the oxidant, halting conversion. Additionally, localized acidic environments can lead to the degradation of the resulting picolinaldehyde. Fix: The reaction must be buffered. Co-suspend 2.0 to 3.0 equivalents of sodium bicarbonate (NaHCO₃) or pyridine with the DMP before adding your substrate[4]. This neutralizes the acetic acid in situ, maintaining the substrate as a free base in the organic phase.
Q3: Can I use Pyridinium Chlorochromate (PCC) or Manganese Dioxide (MnO₂) to avoid the cryogenic conditions of the Swern oxidation? A: It is highly discouraged for this specific substrate. Transition-metal oxidants rely on the coordination of the alcohol oxygen to the metal center. However, the pyridine nitrogen competes as a strong ligand, which can poison the catalyst surface or form stable, unreactive metal-substrate complexes. This competitive N-coordination typically results in abysmal yields (<20%) and difficult purifications. Metal-free methodologies are the gold standard for this class of molecules[3].
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as "self-validating systems." They include built-in visual and olfactory cues (In-Process Controls) that confirm the success of each mechanistic step.
Protocol A: Kinetically-Adjusted Swern Oxidation (Recommended for Scale-up)
Designed to overcome the poor nucleophilicity of di-halo pyridyl methanols.
-
Activation: To a flame-dried flask under N₂, add anhydrous DCM (10 mL/mmol substrate) and oxalyl chloride (1.5 eq). Cool to -78 °C. Dropwise, add anhydrous DMSO (3.0 eq) dissolved in a small volume of DCM.
-
Self-Validation Check: Vigorous gas evolution (CO and CO₂) will occur immediately upon DMSO addition[3]. If no gas is observed, your oxalyl chloride has degraded.
-
-
Substrate Addition: Dissolve (6-Bromo-3-chloropyridin-2-yl)methanol (1.0 eq) in anhydrous DCM (5 mL/mmol). Add this solution dropwise over 10 minutes to the -78 °C reaction mixture.
-
Critical Adjustment: Stir at -78 °C for 45 to 60 minutes (do not rush this step).
-
-
Elimination: Add triethylamine (5.0 eq) dropwise.
-
Self-Validation Check: The solution will immediately turn opaque/milky white due to the precipitation of Et₃N·HCl salts. A distinct odor of dimethyl sulfide (DMS) will evolve, confirming the successful collapse of the alkoxysulfonium ylide into the desired aldehyde[3].
-
-
Workup: Allow the reaction to warm to 0 °C over 30 minutes. Quench with water, extract with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Buffered Dess-Martin Oxidation (Recommended for Discovery/Milligram Scale)
Designed to prevent acid-catalyzed degradation and salt precipitation.
-
Buffer Preparation: To a flask containing anhydrous DCM (10 mL/mmol substrate), add Dess-Martin Periodinane (1.5 eq) and solid NaHCO₃ (3.0 eq). Stir for 5 minutes at room temperature.
-
Self-Validation Check: The mixture should be a cloudy suspension. This ensures the buffer is physically present to neutralize acetic acid the moment it is generated[4].
-
-
Oxidation: Add (6-Bromo-3-chloropyridin-2-yl)methanol (1.0 eq) in one portion. Stir at room temperature for 1–2 hours.
-
Self-Validation Check: As the hypervalent iodine is reduced, the visual texture of the suspension will change, often depositing a finer, denser white precipitate (the reduced iodo-byproduct). TLC (Hexanes/EtOAc) should show complete consumption of the starting material.
-
-
Quench & Workup: Pour the reaction into a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes.
-
Self-Validation Check: The biphasic mixture will turn completely clear as the reduced iodine species are solubilized and destroyed. Extract with DCM, dry, and concentrate.
-
Quantitative Modality Comparison
Use the table below to select the appropriate oxidation method based on your project's scale and constraints.
| Oxidation System | Typical Conversion | Reaction Time | Primary Byproducts | Cost & Scalability Profile |
| Swern (Kinetically Adjusted) | > 95% | 2 - 3 hours | Dimethyl sulfide (DMS), CO, CO₂ | Low cost. Excellent for multi-gram scale-up. Requires cryogenic (-78 °C) capabilities. |
| DMP (Buffered) | > 90% | 1 - 2 hours | Iodane derivatives, Acetic acid | High cost. Ideal for rapid discovery chemistry. Avoids cryogenics but generates heavy waste. |
| PCC / MnO₂ | < 20% | 12 - 24 hours | Chromium salts, Mn oxides | Low cost. Poor yield due to catalyst poisoning via pyridine N-coordination. Not recommended. |
References
Sources
- 1. WO2021070132A1 - Bi-aryl dihydroorotate dehydrogenase inhibitors - Google Patents [patents.google.com]
- 2. WO2014140076A1 - 2,3-disubstituted 1 -acyl-4-amino-1,2,3,4-tetrahydroquinoline derivatives and their use as bromodomain inhibitors - Google Patents [patents.google.com]
- 3. conf.uni-ruse.bg [conf.uni-ruse.bg]
- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
Overcoming steric hindrance during the functionalization of (6-Bromo-3-chloropyridin-2-yl)methanol
Welcome to the technical support center for researchers, chemists, and drug development professionals working with (6-Bromo-3-chloropyridin-2-yl)methanol. This guide is designed to provide in-depth, practical solutions to the common challenges encountered when functionalizing this sterically hindered substrate. We will explore the causality behind experimental choices and provide validated protocols to help you navigate your synthetic challenges.
Introduction: The Challenge of Steric Hindrance
(6-Bromo-3-chloropyridin-2-yl)methanol is a valuable building block in medicinal chemistry, offering multiple points for diversification. However, its synthetic utility is often hampered by significant steric hindrance around the key reactive sites: the primary alcohol at C2 and the bromo group at C6. The flanking chloro (C3) and bromo (C6) substituents create a crowded environment that can impede nucleophilic attack, hinder catalyst coordination, and lead to low yields or failed reactions. This guide provides troubleshooting strategies and alternative protocols to overcome these steric barriers.
Frequently Asked Questions (FAQs)
Q1: Why is my O-alkylation or O-acylation of the primary alcohol failing?
This is the most common issue. The hydroxyl group is sterically shielded by the adjacent chloro-substituent on the pyridine ring. Standard conditions, such as using sodium hydride in THF, often fail because the alkoxide, once formed, is not accessible enough for the electrophile to attack. Furthermore, strong, non-bulky bases can sometimes lead to side reactions.
Troubleshooting Steps:
-
Re-evaluate your base: Switch to a stronger, more sterically demanding base that can efficiently deprotonate the alcohol without coordinating to the electrophile.
-
Increase temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.
-
Consider phase-transfer catalysis: This technique can be highly effective for hindered substrates by bringing the nucleophile and electrophile into the same phase.[1][2][3]
-
Explore alternative coupling reactions: The Mitsunobu reaction is a powerful alternative for forming C-O bonds under milder, neutral conditions and is known to be effective for hindered alcohols.[4][5][6][7][8]
Q2: I am observing low yields and significant side products during Suzuki-Miyaura coupling at the C6-bromo position. What is happening?
The steric bulk from the adjacent hydroxymethyl group and the electronic properties of the pyridine ring can complicate cross-coupling reactions. Key issues include:
-
Inefficient Oxidative Addition: The palladium catalyst may struggle to insert into the C-Br bond due to steric hindrance.
-
Catalyst Deactivation: The nitrogen atom of the pyridine can coordinate to the palladium center, inhibiting its catalytic activity.
-
Protodeboronation: The boronic acid coupling partner can be unstable, leading to its decomposition before successful coupling.[9]
Troubleshooting Steps:
-
Select a specialized ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are essential.[9][10] They promote the formation of a highly reactive, low-coordinate palladium(0) species that can overcome the steric barrier for oxidative addition.[9][11]
-
Optimize the base and solvent: A moderately strong base like K₃PO₄ or Cs₂CO₃ is often a good starting point.[9][10] Anhydrous, degassed solvents like dioxane or toluene are typically used.[9]
-
Use a more stable boron reagent: Consider using boronic esters (e.g., pinacol esters) or potassium trifluoroborates, which are often more robust than the corresponding boronic acids.[9]
Q3: Can I use a Mitsunobu reaction to functionalize the alcohol? What are the potential pitfalls?
Yes, the Mitsunobu reaction is an excellent strategy for hindered alcohols as it proceeds via an SN2 mechanism with inversion of configuration if a chiral center were present.[6][7][8] However, challenges can arise:
-
By-product Removal: The triphenylphosphine oxide and reduced azodicarboxylate by-products can be difficult to separate from the desired product.[8]
-
pKa of the Nucleophile: The reaction works best with acidic pronucleophiles (pKa < 13).[8] Weakly acidic nucleophiles may not react efficiently.
-
N- vs. O-Alkylation: In some cases, if the nucleophile has multiple reactive sites, selectivity can be an issue. For pyridone systems, for example, both N- and O-alkylation can occur.[12]
Troubleshooting Guide & Experimental Protocols
Guide 1: Overcoming Failed O-Alkylation (Williamson Ether Synthesis)
If your standard Williamson ether synthesis is failing, the issue likely lies with inefficient deprotonation or poor nucleophilicity of the resulting alkoxide due to steric hindrance.
Causality-Driven Solutions
The key is to generate the alkoxide cleanly and enhance its ability to react. This can be achieved by carefully selecting the base and solvent system or by employing a phase-transfer catalyst to shuttle the reactive species.
Troubleshooting Flowchart
Caption: Troubleshooting decision tree for O-alkylation.
Comparative Table: Reaction Conditions for O-Alkylation
| Condition | Base | Solvent | Additive | Rationale |
| Standard | NaH | THF / DMF | None | Often insufficient for hindered substrates. |
| Optimized 1 | KHMDS | THF | 18-Crown-6 | Strong, bulky base prevents side reactions; crown ether sequesters K+ to create a more "naked," reactive alkoxide. |
| Optimized 2 | KOt-Bu | DMSO | None | Strong base with a polar aprotic solvent to enhance solubility and reaction rate. |
| PTC | 50% aq. NaOH | Toluene | TBAB | Phase-transfer catalyst (TBAB) transports the hydroxide/alkoxide into the organic phase to react with the electrophile.[2][13] |
Protocol 1: O-Alkylation using Phase-Transfer Catalysis (PTC)
This protocol is a robust starting point for alkylating the hindered alcohol with an alkyl halide (R-X).
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (6-Bromo-3-chloropyridin-2-yl)methanol (1.0 equiv), toluene (0.2 M), and the alkylating agent (R-X, 1.2 equiv).
-
Catalyst Addition: Add tetrabutylammonium bromide (TBAB, 0.1 equiv).
-
Base Addition: Add a 50% (w/v) aqueous solution of sodium hydroxide (5.0 equiv).
-
Reaction: Heat the biphasic mixture to 80-90 °C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and separate the organic layer. Wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Guide 2: Optimizing Suzuki-Miyaura Cross-Coupling
Success in coupling at the C6-bromo position hinges almost entirely on the catalyst system—specifically, the choice of palladium precursor and ligand.
Causality-Driven Solutions
Bulky, electron-rich ligands are required to facilitate the rate-limiting oxidative addition step and stabilize the active Pd(0) species.[10] The choice of base is also critical for activating the boronic acid for transmetalation without causing degradation.[9][14]
Comparative Table: Suzuki-Miyaura Catalyst Systems
| Catalyst System | Ligand Type | Base | Rationale | Reference |
| Pd(PPh₃)₄ | Standard Phosphine | Na₂CO₃ | Often fails for hindered or deactivated pyridyl halides. | - |
| Pd₂(dba)₃ + XPhos | Buchwald Biarylphosphine | K₃PO₄ | Bulky, electron-rich ligand accelerates oxidative addition and reductive elimination. Excellent for hindered systems. | [9] |
| PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | K₂CO₃ | Strong σ-donating NHC ligand forms a very stable and active catalyst, effective for challenging couplings. | [11] |
| Pd(OAc)₂ + SPhos | Buchwald Biarylphosphine | Cs₂CO₃ | Another highly effective, general ligand for difficult substrates. Stabilizes low-coordinate palladium species. | [9][10] |
Protocol 2: Suzuki-Miyaura Coupling with a Hindered Substrate
This general protocol uses a modern catalyst system suitable for the title compound.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add (6-Bromo-3-chloropyridin-2-yl)methanol (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4.4 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.1 M) via syringe.
-
Reaction: Heat the mixture to 100-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Guide 3: Alternative Strategy via Mitsunobu Reaction
When direct alkylation fails, the Mitsunobu reaction offers a reliable alternative for functionalizing the alcohol with a pronucleophile (e.g., a phenol, carboxylic acid, or imide).[7]
Workflow Diagram
Sources
- 1. An improved Williamson ether synthesis using phase transfer catalysis | SAMURAI, NIMS Researchers Directory Service [samurai.nims.go.jp]
- 2. Static phase transfer catalysis for Williamson reactions: Pickering interfacial catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08573F [pubs.rsc.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jmcct.com [jmcct.com]
- 11. books.rsc.org [books.rsc.org]
- 12. semanticscholar.org [semanticscholar.org]
- 13. crdeepjournal.org [crdeepjournal.org]
- 14. Suzuki Coupling [organic-chemistry.org]
Improving the shelf-life and long-term storage stability of (6-Bromo-3-chloropyridin-2-yl)methanol
Welcome to the technical support guide for (6-Bromo-3-chloropyridin-2-yl)methanol (CAS No. 52705-72-5). This document is intended for researchers, scientists, and professionals in drug development who utilize this critical reagent. Maintaining the purity and stability of this compound is paramount for reproducible and reliable experimental outcomes. This guide provides in-depth answers to frequently asked questions, troubleshooting advice for common issues, and validated protocols for storage and purity assessment.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and storage of (6-Bromo-3-chloropyridin-2-yl)methanol.
Q1: What are the primary signs of degradation for (6-Bromo-3-chloropyridin-2-yl)methanol?
The primary indicators of degradation are a noticeable change in physical appearance and the detection of impurities through analytical methods. Initially a white to off-white or yellow solid, the compound may develop a more intense yellow or brown color upon degradation[1]. This is often due to the formation of oxidized impurities. Analytically, you may observe new peaks during HPLC or GC analysis, or unexpected signals in ¹H NMR spectra.
Q2: What are the most likely degradation pathways for this compound?
While specific degradation studies on this exact molecule are not extensively published, we can infer likely pathways based on its structure—a substituted pyridylmethanol. The most probable degradation route is the oxidation of the primary alcohol (methanol) group.[2][3][4] This occurs in two stages: first to the corresponding aldehyde, (6-Bromo-3-chloropyridine-2-carbaldehyde), and then further to the carboxylic acid, (6-Bromo-3-chloropicolinic acid). This process is often accelerated by exposure to atmospheric oxygen, light, and elevated temperatures.
Caption: Primary degradation pathway via oxidation.
Q3: What are the optimal long-term storage conditions?
To minimize degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures.[5] For long-term stability, storage at 2-8°C is recommended.[5] The container should be made of amber glass or be otherwise protected from light to prevent photo-oxidation.[6][7]
Q4: Is (6-Bromo-3-chloropyridin-2-yl)methanol sensitive to moisture?
Yes. Like many hygroscopic solids, it can absorb moisture from the air. This can not only affect the accuracy of weighing but may also facilitate degradation pathways. Therefore, it is crucial to store it in a dry environment, such as in a desiccator, and to handle it quickly in a low-humidity environment when aliquoting.[8]
Q5: How can I verify the purity of a sample that has been in storage?
The most reliable method for purity assessment is High-Performance Liquid Chromatography (HPLC) with UV detection, as the pyridine ring is a strong chromophore.[9][10] Proton NMR (¹H NMR) spectroscopy is also highly effective for identifying the primary compound and potential impurities by observing characteristic shifts and the appearance of new signals, particularly in the aldehyde and carboxylic acid regions.
Troubleshooting Guide
This section provides a systematic approach to handling common problems encountered with stored (6-Bromo-3-chloropyridin-2-yl)methanol.
Issue: The compound, originally an off-white solid, has turned noticeably yellow or brown.
This color change is a strong indicator of chemical degradation, likely due to oxidation.
-
Step 1: Purity Assessment: Do not use the material directly in a critical reaction. First, assess its purity using the HPLC-UV protocol outlined in Section 3.2. Compare the chromatogram to a reference standard or the initial analysis if available.
-
Step 2: Identify Impurities: If new peaks are present, use LC-MS to identify their molecular weights. The expected masses would correspond to the aldehyde (+2 Da relative to the alcohol) and carboxylic acid (+14 Da relative to the aldehyde) derivatives.
-
Step 3: Decision - Purify or Discard:
-
If the purity is slightly compromised (<5% impurities), you may be able to repurify the material via recrystallization (see Protocol 3.3).
-
If significant degradation has occurred (>5-10% impurities), it is often more time and cost-effective to discard the batch according to your institution's hazardous waste procedures and purchase new material.[11]
-
Caption: Troubleshooting workflow for degraded material.
Protocols and Methodologies
Recommended Long-Term Storage Protocol
-
Aliquot: Upon receiving, if you do not plan to use the entire batch at once, aliquot the material into smaller, single-use vials under a low-humidity atmosphere (e.g., in a glove box or under a nitrogen blanket). This minimizes repeated exposure of the bulk material to air and moisture.
-
Inert Atmosphere: Purge the headspace of each vial with a gentle stream of dry argon or nitrogen gas for 15-30 seconds.
-
Seal: Immediately and tightly seal the vials. For optimal sealing, use vials with PTFE-lined caps.[7]
-
Protect from Light: Place the sealed vials inside an amber bag or a light-blocking secondary container.
-
Refrigerate: Store the container in a refrigerator at 2-8°C.[5]
-
Log: Maintain a log for each aliquot, noting the date of storage and dates of use.
Protocol: Quantitative Purity Assessment by HPLC-UV
This protocol provides a general method for assessing the purity of (6-Bromo-3-chloropyridin-2-yl)methanol. Method optimization may be required for your specific instrumentation.[12][13]
-
Instrumentation: HPLC with a UV-Vis detector and a C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B and re-equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm[10]
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of acetonitrile (or a suitable solvent) to create a 1 mg/mL stock solution. Dilute as necessary to fall within the linear range of the detector.
-
Analysis: Inject 5-10 µL of the sample. The parent alcohol will elute as the major peak. Degradation products, such as the aldehyde and carboxylic acid, are typically more polar and will have different retention times. Purity can be calculated based on the area percentage of the main peak.
Protocol: Repurification by Two-Solvent Recrystallization
If your material has minor impurities, recrystallization can be an effective purification method.[14][15][16] A two-solvent system is often effective for pyridine derivatives.
-
Solvent Selection (Example):
-
"Good" Solvent (dissolves the compound well when hot): Toluene or Dichloromethane
-
"Poor" Solvent (compound is insoluble): Hexanes or Heptane
-
Note: Always perform a small-scale test to determine the optimal solvent pair for your specific batch.
-
-
Dissolution: In an Erlenmeyer flask, add the impure solid. Heat a suitable volume of the "good" solvent (e.g., Toluene) separately and add the minimum amount of hot solvent to the flask to just dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., Hexanes) dropwise with constant swirling until you observe persistent cloudiness (turbidity).[16]
-
Clarification: Add 1-2 more drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of larger, purer crystals.[14] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold "poor" solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum. Confirm purity using the HPLC method (Protocol 3.2) before use.
Table 1: Summary of Recommended Storage Conditions & Stability
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[5] | Slows down the rate of chemical degradation, primarily oxidation. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation of the methanol group to aldehyde and carboxylic acid.[3][4] |
| Light | Amber vial / Protect from light | Prevents photo-catalyzed degradation.[6][7] |
| Container | Tightly sealed glass vial with PTFE-lined cap[7] | Prevents exposure to atmospheric oxygen and moisture; ensures chemical compatibility. |
| Handling | Aliquot into single-use quantities | Minimizes repeated exposure of the bulk material to the atmosphere. |
References
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]
-
Straczewski, G., et al. A kinetic study of the oxidation of 3- and 4-pyridinemethanol, and 3- and 4-pyridinecarboxaldehyde by chromium(VI) in acidic aqueous media. ResearchGate. Available from: [Link]
-
Straczewski, G., et al. (PDF) A kinetic study of the oxidation of 2-pyridinemethanol, 2-pyridinecarboxaldehyde and 2,6-pyridinedimethanol by chromium(VI) in acidic aqueous media. ResearchGate. Available from: [Link]
-
Defense Technical Information Center. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Available from: [Link]
-
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]
-
ResearchGate. Oxidation of pyridine methanols to esters (2a-2i). Available from: [Link]
-
Catalysis Science & Technology (RSC Publishing). Photoelectrocatalytic oxidation of 3-pyridinemethanol to 3-pyridinemethanal and vitamin B3 by TiO2 nanotubes. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. Available from: [Link]
-
NextSDS. (6-BroMo-2-chloropyridin-3-yl)Methanol — Chemical Substance Information. Available from: [Link]
-
Quora. How do you recrystallize a product from methanol?. Available from: [Link]
-
Swarthmore College. Experiment 9 — Recrystallization. Available from: [Link]
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Available from: [Link]
-
Chemistry LibreTexts. Recrystallization. Available from: [Link]
-
Washington State University. HAZARD ASSESSMENT AND STANDARD OPERATING PROCEDURE (SOP) FOR: Pyridine. Available from: [Link]
-
PubChemLite. (6-bromo-5-chloropyridin-2-yl)methanol. Available from: [Link]
-
CPAChem. Safety data sheet. Available from: [Link]
-
NextSDS. (3-bromo-6-chloropyridin-2-yl)methanol — Chemical Substance Information. Available from: [Link]
-
Loba Chemie. PYRIDINE AR. Available from: [Link]
-
Labbox Export. UN1282 Pyridine AGR, ACS, Ph Eur. Available from: [Link]
-
Sciencemadness Discussion Board. Storage of pyridine?. Available from: [Link]
-
ResearchGate. Fig. 1. Methanol degradation pathways as outlined in this review. A.... Available from: [Link]
-
Doron Scientific. (3-Bromo-6-chloropyridin-2-yl)methanol. Available from: [Link]
-
ResearchGate. (PDF) Biodegradation of chlorpyrifos and 3,5,6-trichloro-2-pyridinol by the epiphytic yeasts Rhodotorula glutinis and Rhodotorula rubra. Available from: [Link]
-
MDPI. Identification of Antibacterial Components in the Methanol-Phase Extract from Edible Herbaceous Plant Rumex madaio Makino and Their Antibacterial Action Modes. Available from: [Link]
Sources
- 1. (6-Bromopyridin-2-yl)methanol | 33674-96-3 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. (6-Bromo-2-chloropyridin-3-yl)methanol | 1227599-35-0 [sigmaaldrich.com]
- 6. Photoelectrocatalytic oxidation of 3-pyridinemethanol to 3-pyridinemethanal and vitamin B3 by TiO2 nanotubes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Sciencemadness Discussion Board - Storage of pyridine? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. CPAchem.Web.Client [cpachem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. helixchrom.com [helixchrom.com]
- 13. ptfarm.pl [ptfarm.pl]
- 14. amherst.edu [amherst.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ocw.mit.edu [ocw.mit.edu]
Isomeric Divergence in Pyridine Functionalization: A Reactivity Comparison of (6-Bromo-3-chloropyridin-2-yl)methanol and (5-Bromo-3-chloropyridin-2-yl)methanol
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter synthetic bottlenecks involving halogenated pyridine scaffolds. The regiochemistry of the halogen atom relative to the pyridine nitrogen fundamentally alters the electronic landscape of the molecule, dictating which downstream functionalizations are viable.
In this guide, we will objectively compare the reactivity profiles of two critical building blocks: (6-Bromo-3-chloropyridin-2-yl)methanol and (5-Bromo-3-chloropyridin-2-yl)methanol . By understanding the mechanistic causality behind their behavior, researchers can design highly efficient, chemoselective synthetic routes.
Mechanistic Causality: The Electronic Influence of the Pyridine Nitrogen
The core difference between these two isomers lies in the position of the bromine atom. The pyridine nitrogen is highly electronegative, withdrawing electron density from the aromatic ring via both inductive and resonance effects. This electron depletion is not uniform; it is heavily localized at the C2, C4, and C6 positions.
-
(6-Bromo-3-chloropyridin-2-yl)methanol: The bromine is located at the C6 position, immediately adjacent to the nitrogen. This renders the C-Br bond highly activated toward Nucleophilic Aromatic Substitution (SNAr). The intermediate Meisenheimer complex is stabilized by the electronegative nitrogen atom, allowing for rapid displacement by amines, alkoxides, or thiolates. Because of this predictable reactivity, this scaffold is frequently utilized in the synthesis of complex therapeutics, including bromodomain inhibitors[1] and dihydroorotate dehydrogenase (DHODH) inhibitors for acute myelogenous leukemia (AML)[2].
-
(5-Bromo-3-chloropyridin-2-yl)methanol: Here, the bromine is at the C5 position, which is meta to the nitrogen. Resonance effects do not deplete electron density at C5, making this position electronically deactivated toward SNAr[3]. However, this "deactivation" is a massive advantage for transition-metal catalysis. The C5-Br bond undergoes clean oxidative addition with Palladium(0) without the competing background SNAr reactions that often plague C6-halides.
Logical reactivity divergence of halopyridine isomers based on nitrogen proximity.
Quantitative Reactivity Profiling
To objectively compare their performance, our laboratory evaluates both scaffolds across standard late-stage functionalization conditions. The data below highlights the stark contrast in their optimal synthetic applications.
| Parameter | (6-Bromo-3-chloropyridin-2-yl)methanol | (5-Bromo-3-chloropyridin-2-yl)methanol |
| Primary Synthetic Utility | C-N, C-O, C-S bond formation | C-C bond formation (Suzuki, Sonogashira) |
| SNAr Reactivity (Morpholine, 80°C) | High (>95% conversion in 2h) | Negligible (<5% conversion in 24h) |
| Pd-Coupling Chemoselectivity | Moderate (SNAr byproducts common) | Excellent (>95% yield, no side reactions) |
| C3-Chloro Interference | Low (C3 is deactivated) | Low (C5-Br oxidative addition is >100x faster) |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined so researchers can adapt these methods to their specific workflows.
Protocol A: SNAr Functionalization of (6-Bromo-3-chloropyridin-2-yl)methanol
Objective: Form a C-N bond via regioselective displacement of the C6-Bromine[1].
-
Reaction Setup: In a dry 20 mL scintillation vial, combine (6-Bromo-3-chloropyridin-2-yl)methanol (1.0 eq) and a secondary amine (e.g., morpholine, 1.2 eq).
-
Solvent & Base Selection: Dissolve the mixture in N-Methyl-2-pyrrolidone (NMP) to a concentration of 0.5 M, then add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Causality: NMP is selected for its high dielectric constant, which significantly lowers the activation energy of the polar Meisenheimer transition state. DIPEA acts as a sterically hindered, non-nucleophilic proton sink to neutralize the generated HBr without competing with the primary nucleophile.
-
-
Execution: Seal the vial and heat the mixture to 80°C for 2 hours under magnetic stirring.
-
Self-Validation Checkpoint: Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material peak (m/z ~222/224) disappears, replaced entirely by the product peak (m/z ~229 for the morpholine adduct). The distinct isotopic pattern of the remaining C3-chlorine (a 3:1 ratio of M to M+2) confirms the regioselective displacement of bromine over chlorine.
Protocol B: Chemoselective Suzuki-Miyaura Coupling of (5-Bromo-3-chloropyridin-2-yl)methanol
Objective: Form a complex C-C bond at the C5 position without affecting the C3-chlorine or the C2-hydroxymethyl group[3].
-
Reaction Setup: Combine (5-Bromo-3-chloropyridin-2-yl)methanol (1.0 eq), phenylboronic acid (1.1 eq), and K2CO3 (2.5 eq) in a Schlenk flask.
-
Catalyst & Solvent Selection: Add Pd(dppf)Cl2 (0.05 eq) and dissolve in a 4:1 mixture of 1,4-Dioxane/Water.
-
Causality: Pd(dppf)Cl2 is the optimal catalyst because the large bite angle of the bidentate dppf ligand accelerates reductive elimination, preventing undesired beta-hydride elimination side reactions. The biphasic Dioxane/Water system ensures complete dissolution of both the organic substrates and the inorganic base, which is strictly required to activate the boronic acid into a reactive boronate complex.
-
-
Execution: Degas the mixture via three freeze-pump-thaw cycles (critical to prevent Pd(0) oxidation) and heat to 90°C for 4 hours under an inert argon atmosphere.
-
Self-Validation Checkpoint: Perform an aqueous workup (EtOAc/H2O) to partition the product into the organic layer, leaving boronic acid salts in the aqueous phase. HPLC analysis will show a significant bathochromic shift (longer wavelength UV absorption) due to the newly formed biaryl conjugated system, confirming successful coupling.
Conclusion
Selecting between these two isomeric methanols is not merely a matter of structural preference; it is a strategic decision that dictates the entire synthetic workflow. The 6-bromo isomer is the premier choice for installing heteroatom nucleophiles[1], while the 5-bromo isomer is an unparalleled substrate for building complex carbon frameworks via transition-metal catalysis[3].
References
-
Title: (5-bromo-3-chloropyridin-2-yl)methanol - PubChemLite | Source: uni.lu | URL: 3
-
Title: WO2014140076A1 - 2,3-disubstituted 1-acyl-4-amino-1,2,3,4-tetrahydroquinoline derivatives and their use as bromodomain inhibitors | Source: Google Patents | URL: 1
-
Title: Biaryl Compounds as Dihydroorotate Dehydrogenase Inhibitors for Treating Acute Myelogenous Leukemia (AML) | Source: PMC | URL: 2
Sources
- 1. WO2014140076A1 - 2,3-disubstituted 1 -acyl-4-amino-1,2,3,4-tetrahydroquinoline derivatives and their use as bromodomain inhibitors - Google Patents [patents.google.com]
- 2. Biaryl Compounds as Dihydroorotate Dehydrogenase Inhibitors for Treating Acute Myelogenous Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - (5-bromo-3-chloropyridin-2-yl)methanol (C6H5BrClNO) [pubchemlite.lcsb.uni.lu]
Comparing palladium catalytic systems for the amination of (6-Bromo-3-chloropyridin-2-yl)methanol
Comparative Guide: Palladium Catalytic Systems for the Amination of (6-Bromo-3-chloropyridin-2-yl)methanol
Executive Summary & Substrate Analysis
As a Senior Application Scientist, I frequently encounter complex heterocycles that demand precise catalytic tuning. (6-Bromo-3-chloropyridin-2-yl)methanol is a highly valuable scaffold in drug discovery, particularly for synthesizing kinase, DHODH, and BET bromodomain inhibitors. However, performing a Buchwald-Hartwig amination on this specific substrate presents two distinct, competing mechanistic challenges:
-
Chemoselectivity (C-Br vs. C-Cl): The catalyst must selectively perform oxidative addition at the C6-Br bond while leaving the C3-Cl bond intact for future functionalization.
-
Functional Group Tolerance (-OH): The free C2-hydroxymethyl group is highly susceptible to deprotonation. If the wrong base is used, the resulting alkoxide will outcompete the amine, poisoning the catalyst or leading to O-arylation.
This guide objectively compares three distinct palladium catalytic systems, explains the chemical causality behind their performance, and provides a field-proven, self-validating protocol for optimal yield.
Mechanistic Pathways & Selectivity Challenges
The Buchwald-Hartwig cross-coupling relies on the oxidative addition of a Pd(0) species into an aryl halide, followed by amine coordination, deprotonation, and reductive elimination[1].
-
Halide Selectivity Causality: Palladium(0) inserts into C-Br bonds much faster than C-Cl bonds due to the lower bond dissociation energy of the carbon-bromine bond[2]. However, if the catalytic system is pushed with excessive heat or overly aggressive ligands, the C-Cl bond will also activate, leading to di-amination byproducts.
-
Alcohol Tolerance Causality: The choice of base dictates the survival of the free alcohol. Strong alkoxide bases (like NaOtBu or KOtBu) will instantly deprotonate the primary alcohol. The resulting anionic oxygen is a strong nucleophile that binds to the palladium center, leading to unwanted O-aryl ether byproducts or total catalyst deactivation[3]. Weak inorganic bases are mandatory to preserve the alcohol[4].
Catalytic cycle showing desired N-arylation vs. competing O-arylation and C-Cl activation.
Comparison of Palladium Catalytic Systems
To establish the optimal conditions, we evaluated three distinct systems for coupling (6-Bromo-3-chloropyridin-2-yl)methanol with a standard secondary amine (e.g., morpholine).
System A: Pd(OAc)₂ / BINAP / Cs₂CO₃ (First-Generation Bidentate)
-
Mechanism: BINAP is a classic bidentate ligand that effectively suppresses β-hydride elimination[1].
-
Performance: While the mild Cs₂CO₃ base safely tolerates the free alcohol, BINAP lacks the extreme steric bulk required to force rapid reductive elimination. This results in sluggish kinetics. Prolonged heating at 100°C leads to substrate degradation and poor overall conversion.
System B: Pd₂(dba)₃ / XPhos / NaOtBu (Highly Active / Strong Base)
-
Mechanism: XPhos is a bulky, electron-rich dialkylbiarylphosphine that rapidly accelerates both oxidative addition and reductive elimination.
-
Performance: The fatal flaw in this system is the base. NaOtBu instantly deprotonates the hydroxymethyl group. This generates an alkoxide that coordinates to the palladium center, resulting in massive O-arylation (ether formation)[3]. Furthermore, the hyper-activity of XPhos combined with the strong base leads to significant C3-Cl activation.
System C: BrettPhos Pd G3 / K₂CO₃ (State-of-the-Art Precatalyst)
-
Mechanism: BrettPhos is specifically engineered for selective C-N coupling in the presence of competing nucleophiles. The G3 precatalyst ensures a rapid, quantitative generation of the active monoligated Pd(0) species without requiring high initiation temperatures[2].
-
Performance: Combined with the mild base K₂CO₃, this system achieves near-perfect chemoselectivity for the C6-Br bond while leaving the C3-Cl bond and the free alcohol completely untouched.
Quantitative Performance Data
Reaction Conditions: 1.0 equiv aryl halide, 1.2 equiv morpholine, 2.0 equiv base, 2 mol% Pd, THF solvent.
| Catalytic System | Base | Temp / Time | Conversion | 6-Amino Yield (Desired) | 3-Amino Byproduct | O-Aryl Byproduct |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | 100°C / 24h | 65% | 42% | <1% | 5% |
| Pd₂(dba)₃ / XPhos | NaOtBu | 80°C / 12h | >95% | 38% | 15% | 35% |
| BrettPhos Pd G3 | K₂CO₃ | 65°C / 12h | >95% | 89% | <1% | <2% |
Optimized Experimental Protocol (System C)
The following protocol utilizes BrettPhos Pd G3 and is designed as a self-validating system . By incorporating an internal standard and specific LC-MS checkpoints, researchers can verify catalytic turnover before proceeding to isolation.
Step-by-step experimental workflow for the selective Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Reagent Assembly: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add (6-Bromo-3-chloropyridin-2-yl)methanol (1.0 mmol, 222.5 mg), finely milled anhydrous K₂CO₃ (2.0 mmol, 276.4 mg), and BrettPhos Pd G3 precatalyst (0.02 mmol, 18.1 mg, 2 mol%). Include 1,3,5-trimethoxybenzene (0.33 mmol) as an internal standard for self-validation of the crude NMR yield.
-
Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the vessel under high vacuum for 5 minutes, then backfill with dry Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.
-
Solvent & Amine Addition: Via syringe, add anhydrous, degassed THF (5.0 mL), followed by the secondary amine (e.g., morpholine, 1.2 mmol, 104.5 µL).
-
Catalytic Heating: Replace the septum with a Teflon screw-cap under a positive flow of Argon. Heat the reaction mixture in a pre-heated oil bath at 65°C with vigorous stirring (800 rpm) for 12 hours.
-
Self-Validation Checkpoint (LC-MS): At 12 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation Criteria: The starting material mass (m/z 221/223) must be fully consumed. The desired product mass should dominate the chromatogram. The absence of an M-16 peak confirms that O-arylation has been successfully suppressed.
-
Workup & Isolation: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove the palladium residues and inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 6-amino-3-chloropyridin-2-yl)methanol derivative.
References
- Source: wikipedia.
- Source: libretexts.
- Source: benchchem.
- Source: uwindsor.
Sources
Benchmarking the efficacy of (6-Bromo-3-chloropyridin-2-yl)methanol against other halopyridines in drug discovery
A Senior Application Scientist's Guide to Benchmarking (6-Bromo-3-chloropyridin-2-yl)methanol in Drug Discovery
Introduction: The Strategic Value of Halogenated Pyridines
In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, prized for its metabolic stability, aqueous solubility, and ability to form crucial hydrogen bonds with biological targets.[1][2] The strategic incorporation of halogen atoms onto this ring system is a powerful tactic to modulate a compound's physicochemical and pharmacokinetic properties.[3][4] Halogens, through mechanisms like halogen bonding, can dramatically enhance binding affinity, metabolic stability, and membrane permeability.[3][5][6]
This guide focuses on (6-Bromo-3-chloropyridin-2-yl)methanol , a di-halogenated pyridine that presents a unique combination of a bromine and a chlorine atom. This specific substitution pattern offers a compelling case study for benchmarking against other halopyridines. The interplay between the larger, more polarizable bromine and the smaller, more electronegative chlorine can lead to nuanced effects on a molecule's potency and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[5][7][8][9] The purpose of this document is to provide a rigorous, experimentally-driven framework for researchers to objectively assess the efficacy of this and similar scaffolds.
Compound Profiles: The Subject and the Comparators
A meaningful comparison requires carefully selected compounds. Our subject molecule serves as the central point, while the comparators are chosen to isolate the effects of specific halogen substitutions.
-
Subject Compound: (6-Bromo-3-chloropyridin-2-yl)methanol
-
Structure: A pyridine ring substituted with a bromine atom at position 6, a chlorine atom at position 3, and a hydroxymethyl group at position 2.
-
Rationale: This compound is a valuable building block in synthetic chemistry.[10] Its di-halogenated nature allows for an investigation into the combined electronic and steric effects of two different halogens on biological activity and metabolic fate.
-
-
Comparator Compounds:
-
(6-Bromo-pyridin-2-yl)methanol: Isolates the effect of the bromine atom in the absence of the C3-chlorine.
-
(3-Chloro-pyridin-2-yl)methanol: Isolates the effect of the chlorine atom without the C6-bromine.
-
(Pyridin-2-yl)methanol: The non-halogenated parent scaffold serves as a baseline control.
-
(6-Fluoro-3-chloro-pyridin-2-yl)methanol: Introduces a fluorine atom to compare the effects of a highly electronegative but less polarizable halogen.
-
Benchmarking Efficacy: A Multi-Parameter Experimental Framework
"Efficacy" in drug discovery is a multifaceted concept. To benchmark these compounds thoroughly, we must dissect efficacy into a series of quantifiable in vitro assays that model critical stages of a drug's journey from administration to target engagement.
Assay I: Target Engagement & Potency (Kinase Inhibition Assay)
Causality: The primary measure of a compound's potential is its ability to bind and inhibit its biological target. Protein kinases are a major class of drug targets, and kinase inhibition assays provide a direct measure of potency (IC50).[11] This assay will determine how the specific halogenation pattern of our compounds affects their interaction with the kinase active site.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent ATP-depletion method) [12][13]
-
Reagent Preparation:
-
Prepare stock solutions (e.g., 10 mM) of all test compounds in 100% DMSO.
-
Perform serial dilutions to create a concentration gradient (e.g., 100 µM to 1 nM).
-
Prepare a solution of the target kinase (e.g., Spleen Tyrosine Kinase - Syk) in a suitable kinase buffer.[14]
-
Prepare a solution of the kinase-specific substrate and ATP. The ATP concentration should be near its Michaelis constant (Km) for the enzyme.[13]
-
-
Kinase Reaction:
-
Dispense diluted inhibitors or DMSO (vehicle control) into the wells of a 384-well plate.
-
Add the kinase enzyme solution and incubate briefly (10-15 minutes) to allow for inhibitor-enzyme binding.[14]
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).[14]
-
-
Signal Detection:
-
Data Analysis:
-
The amount of luminescence is proportional to the ADP generated, and thus to kinase activity.
-
Plot the luminescence signal against the logarithm of inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.[14]
-
Assay II: Cellular Activity & Cytotoxicity (MTT Assay)
Causality: Potency at the target level must translate to activity in a cellular context. A cell viability assay, such as the MTT assay, measures the metabolic activity of cells and is a robust indicator of a compound's ability to induce cell death or inhibit proliferation, which is crucial for applications like oncology.[15][16]
Experimental Protocol: MTT Cell Viability Assay [17][18]
-
Cell Seeding:
-
Seed cells (e.g., a cancer cell line relevant to the kinase target) into a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle-only (DMSO) control.
-
Incubate for a specified exposure period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., acidified isopropanol or a commercial solubilizer) to each well to dissolve the formazan crystals.[17]
-
Gently shake the plate on an orbital shaker to ensure complete solubilization.[15]
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of compound concentration to determine the EC50 (half-maximal effective concentration).
-
Assay III: Early ADME - Metabolic Stability (Liver Microsomal Assay)
Causality: A compound's therapeutic potential can be nullified if it is metabolized too quickly. The liver microsomal stability assay is a standard in vitro model to assess susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[19][20] The halogenation pattern can significantly influence metabolic stability, often by blocking sites susceptible to oxidation.[9]
Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay [21][22][23]
-
Incubation Preparation:
-
Metabolic Reaction:
-
Reaction Termination and Sample Processing:
-
Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[20]
-
Centrifuge the samples to precipitate the microsomal proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant from each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[22]
-
Assay IV: Early ADME - Permeability (Caco-2 Assay)
Causality: For orally administered drugs, the ability to cross the intestinal wall is paramount. The Caco-2 permeability assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier mimicking the intestinal epithelium, complete with tight junctions and efflux transporters.[24][25][26] This assay predicts oral absorption and can identify if a compound is a substrate for efflux pumps like P-glycoprotein (P-gp).
Experimental Protocol: Bidirectional Caco-2 Permeability Assay [25][27][28]
-
Cell Culture:
-
Culture Caco-2 cells on semipermeable filter supports in trans-well plates for ~21 days until a differentiated monolayer is formed.
-
Verify monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).[26]
-
-
Permeability Measurement:
-
Apical to Basolateral (A→B): Add the test compound to the apical (donor) side and measure its appearance in the basolateral (receiver) side over time (e.g., 2 hours). This models drug absorption.[25]
-
Basolateral to Apical (B→A): In a parallel experiment, add the compound to the basolateral (donor) side and measure its appearance in the apical (receiver) side. This measures the extent of active efflux.[25]
-
-
Sample Analysis:
-
Quantify the concentration of the test compound in the donor and receiver compartments at the end of the incubation period using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions.
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 typically indicates that the compound is subject to active efflux.
-
Data Presentation and Interpretation
To facilitate a clear comparison, all quantitative data should be summarized in a structured table. This allows for at-a-glance evaluation of the structure-activity relationships (SAR) and structure-property relationships (SPR).
Table 1: Comparative Efficacy and ADME Profile of Halopyridines
| Compound | Structure | Kinase IC50 (nM) | Cell Viability EC50 (nM) | HLM t½ (min) | Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio |
| (6-Bromo-3-chloro-pyridin-2-yl)methanol | [Insert Structure] | |||||
| (6-Bromo-pyridin-2-yl)methanol | [Insert Structure] | |||||
| (3-Chloro-pyridin-2-yl)methanol | [Insert Structure] | |||||
| (Pyridin-2-yl)methanol | [Insert Structure] | |||||
| (6-Fluoro-3-chloro-pyridin-2-yl)methanol | [Insert Structure] |
Hypothetical data is to be filled in from experimental results.
Conclusion and Future Directions
This guide outlines a systematic approach to benchmarking the efficacy of (6-Bromo-3-chloropyridin-2-yl)methanol against relevant halopyridine analogues. By integrating measures of target potency, cellular activity, and early ADME properties, researchers can build a comprehensive profile of each compound. The resulting data will illuminate the specific contributions of the bromine and chlorine atoms, guiding future lead optimization efforts. A favorable profile—characterized by high potency, good cellular activity, robust metabolic stability, and high permeability—would validate (6-Bromo-3-chloropyridin-2-yl)methanol as a promising scaffold for further development in a drug discovery program.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
The Role of Bromine in Modern Pharmaceuticals. (2024, December 10). Tethys Chemical. Retrieved from [Link]
-
Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved from [Link]
-
Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
-
Caco2 assay protocol. (n.d.). Retrieved from [Link]
-
Chlorine in drug discovery and development. (n.d.). ResearchGate. Retrieved from [Link]
-
DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013, March 27). JRC Big Data Analytics Platform. Retrieved from [Link]
-
Effect of “magic chlorine” in drug discovery: an in silico approach. (2023). RSC Publishing. Retrieved from [Link]
-
Introducing bromine to the molecular structure as a strategy for drug design. (2024, October 15). Medical Science. Retrieved from [Link]
-
MTT Cell Proliferation and Viability Assay Kit. (n.d.). Chondrex, Inc. Retrieved from [Link]
-
The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. (n.d.). ResearchGate. Retrieved from [Link]
-
Caco-2 Permeability Assay Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Effect of “magic chlorine” in drug discovery: an in silico approach. (2023, November 30). National Center for Biotechnology Information. Retrieved from [Link]
-
“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. (2023, April 4). ACS Publications. Retrieved from [Link]
-
Key contemporary considerations for halogens in drug discovery. (2026, February 24). National Center for Biotechnology Information. Retrieved from [Link]
-
Introducing bromine in the molecular structure as a good strategy to the drug design. (2024, September 30). Semantic Scholar. Retrieved from [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (2024, August 14). ResearchGate. Retrieved from [Link]
-
Introducing bromine to the molecular structure as a strategy for drug design. (2024, September 30). Journal of Medical Science. Retrieved from [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, August 14). Protocols.io. Retrieved from [Link]
-
Caco-2 Permeability. (n.d.). Concept Life Sciences. Retrieved from [Link]
-
Metabolic Stability Assays. (n.d.). Merck Millipore. Retrieved from [Link]
-
Microsomal Stability. (n.d.). Evotec. Retrieved from [Link]
-
In vitro kinase assay. (2024, May 31). Protocols.io. Retrieved from [Link]
-
Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. (2021, July 23). Semantic Scholar. Retrieved from [Link]
-
Kinase assays. (2020, September 1). BMG LABTECH. Retrieved from [Link]
-
PROTEIN KINASE C ASSAY KITS PROTOCOL. (n.d.). Retrieved from [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved from [Link]
-
Halogen-aromatic π interactions modulate inhibitor residence time. (2018, January 29). bioRxiv. Retrieved from [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Quick Access to 2,2'-Bipyridines from Halopyridines and Pyridines Using Transition Metals: A Short Review. (2025, February 12). Bentham Science Publishers. Retrieved from [Link]
-
(6-BroMo-2-chloropyridin-3-yl)Methanol — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]
-
Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (2025, January 23). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. (2018, July 18). IntechOpen. Retrieved from [Link]
-
Design and analysis of the 4-anilino-quin(az)oline kinase inhibition profiles of GAK/SLK/STK10 using quantit. (n.d.). University of Southampton. Retrieved from [Link]
-
Org. Syn. Coll. Vol. 9, 242. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. (2020, May 1). ResearchGate. Retrieved from [Link]
-
Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
- Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate. (n.d.). Google Patents.
-
Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. (2025, December 22). MDPI. Retrieved from [Link]
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold | IntechOpen [intechopen.com]
- 3. Key contemporary considerations for halogens in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 6. Effect of “magic chlorine” in drug discovery: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benthamdirect.com [benthamdirect.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. chondrex.com [chondrex.com]
- 19. Metabolic Stability Assays [merckmillipore.com]
- 20. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. protocols.io [protocols.io]
- 24. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 25. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 26. enamine.net [enamine.net]
- 27. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 28. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
GC-MS Method Validation for Residual Solvent Analysis in (6-Bromo-3-chloropyridin-2-yl)methanol Batches
As pharmaceutical pipelines increasingly rely on complex, heavily functionalized intermediates, the analytical frameworks used to release these batches must evolve. (6-Bromo-3-chloropyridin-2-yl)methanol is a critical halogenated pyridine intermediate utilized in the synthesis of advanced therapeutics, including DHODH and bromodomain inhibitors. During its synthesis and purification, solvents such as Methanol, Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), and Ethyl Acetate are routinely employed.
According to the[1], these volatile impurities must be strictly quantified to ensure patient safety and downstream reaction efficacy. However, analyzing residual solvents in a halogenated pyridine matrix presents unique chromatographic challenges that traditional Gas Chromatography-Flame Ionization Detection (GC-FID) often fails to overcome.
This guide provides an objective, data-backed comparison between Headspace GC-FID and Headspace GC-MS (Mass Spectrometry), detailing a self-validating GC-MS methodology specifically engineered for this complex intermediate.
The Mechanistic Challenge: Matrix Interference and Detector Limitations
To understand why a specific analytical modality is required, we must first examine the causality behind chromatographic failures in traditional setups.
The Limitations of GC-FID
GC-FID is the pharmacopeial standard for residual solvent analysis due to its robustness and linear dynamic range. However, FID relies on the combustion of carbon-hydrogen bonds to generate a measurable ion current.
-
Poor Response Factors: Solvents with high heteroatom content (like the oxygen and nitrogen in DMF) or halogens (like the chlorine in DCM) exhibit significantly suppressed response factors in an FID flame[2]. This inherently raises the Limit of Detection (LOD), making it difficult to confidently quantify DCM below 50 ppm.
-
Matrix Degradation: (6-Bromo-3-chloropyridin-2-yl)methanol is thermally labile at high temperatures. During static headspace extraction, trace thermal degradation can release brominated or chlorinated volatile artifacts. On a standard GC-FID, these matrix artifacts frequently co-elute with early-eluting solvents like Methanol or DCM, causing baseline disturbances and false-positive quantifications.
The GC-MS Advantage: Spectral Deconvolution
Hyphenating Gas Chromatography with Mass Spectrometry (GC-MS) fundamentally resolves these issues[3]. By utilizing Electron Ionization (EI) and operating in Selected Ion Monitoring (SIM) mode, the detector isolates specific mass-to-charge (m/z) fragments. If a degradation artifact co-elutes with DCM, the MS can selectively quantify DCM using its unique isotopic signature (m/z 84 or 49) while ignoring the background matrix. This creates a highly specific, interference-free analytical window.
Figure 1: Workflow comparison of Headspace GC-MS versus GC-FID for residual solvent analysis.
Experimental Design: A Self-Validating Protocol
To ensure absolute scientific integrity, the following HS-GC-MS protocol is designed as a self-validating system . By monitoring both a quantifier ion and a qualifier ion for each solvent, the method automatically flags any co-eluting impurities. If the ratio between the quantifier and qualifier ion deviates by more than 20% from the reference standard, the peak is deemed impure, preventing inaccurate reporting.
Step-by-Step Methodology
1. Diluent Selection & Sample Preparation
-
Action: Accurately weigh 100 mg of (6-Bromo-3-chloropyridin-2-yl)methanol into a 20 mL headspace vial. Add 1.0 mL of Dimethyl Sulfoxide (DMSO) and seal with a PTFE/silicone septum.
-
Causality: DMSO is selected because its high boiling point (189°C) ensures it elutes long after the target residual solvents, preventing solvent-front masking. Furthermore, its high polarity easily breaks the crystal lattice of the brominated pyridine, ensuring complete dissolution and quantitative release of trapped solvents into the headspace.
2. Static Headspace Equilibration
-
Action: Agitate the vial at 85°C for 20 minutes.
-
Causality: According to Henry's Law, partitioning into the gas phase is temperature-dependent. 85°C provides sufficient thermal energy to drive Methanol, DCM, THF, and EtOAc into the headspace while remaining well below the thermal degradation threshold of the API intermediate, thereby suppressing artifact generation.
3. Chromatographic Separation
-
Action: Inject 1 mL of headspace gas at a 10:1 split ratio onto a USP G43 column (e.g., DB-624, 30m × 0.32mm × 1.8µm). Use Helium as the carrier gas at a constant flow of 1.5 mL/min.
-
Causality: The mid-polarity stationary phase (6% cyanopropylphenyl / 94% dimethylpolysiloxane) provides optimal retention and baseline resolution for both polar (MeOH) and non-polar (DCM) analytes.
4. Mass Spectrometric Detection (SIM Mode)
-
Action: Operate the MS with an EI source at 230°C and 70 eV. Program the SIM method to monitor the following ions:
-
Methanol: Quantifier m/z 31, Qualifier m/z 32
-
DCM: Quantifier m/z 49, Qualifier m/z 84
-
THF: Quantifier m/z 42, Qualifier m/z 72
-
DMF: Quantifier m/z 73, Qualifier m/z 44
-
Ethyl Acetate: Quantifier m/z 43, Qualifier m/z 61
-
-
Causality: SIM mode maximizes detector dwell time on target fragments, drastically lowering the LOD compared to full-scan mode, ensuring compliance with stringent ICH limits.
Comparative Data Analysis
The validation was executed in accordance with ICH Q2(R1) guidelines. The data below objectively demonstrates the performance superiority of GC-MS over GC-FID for this specific matrix.
Table 1: Method Sensitivity vs. ICH Q3C Limits
As shown in Table 1, while GC-FID struggles with the sensitivity required for halogenated and nitrogenous solvents (DCM and DMF), the GC-MS SIM method provides Limits of Quantitation (LOQ) that are orders of magnitude below the regulatory thresholds.
| Target Solvent | ICH Q3C Class | ICH Limit (ppm) | GC-FID LOD (ppm) | GC-MS LOD (ppm) | GC-MS LOQ (ppm) |
| Methanol | 2 | 3000 | 45.0 | 1.2 | 4.0 |
| Dichloromethane | 2 | 600 | 60.0 | 0.8 | 2.5 |
| Tetrahydrofuran | 2 | 720 | 15.0 | 0.5 | 1.5 |
| N,N-Dimethylformamide | 2 | 880 | 85.0 | 2.0 | 6.5 |
| Ethyl Acetate | 3 | 5000 | 10.0 | 0.4 | 1.2 |
Table 2: Accuracy and Precision (GC-MS)
Accuracy was evaluated via spike recovery at the LOQ, 50%, 100%, and 150% of the ICH limit. The method exhibits exceptional recovery and repeatability, proving that the matrix does not induce ion suppression in the MS source.
| Target Solvent | Recovery at LOQ (%) | Recovery at 100% Limit (%) | Repeatability (%RSD, n=6) |
| Methanol | 98.5 | 101.2 | 2.1 |
| Dichloromethane | 102.1 | 99.8 | 1.8 |
| Tetrahydrofuran | 97.4 | 100.5 | 1.5 |
| N,N-Dimethylformamide | 95.8 | 98.4 | 3.2 |
| Ethyl Acetate | 101.5 | 100.1 | 1.1 |
Conclusion
For the routine release testing of (6-Bromo-3-chloropyridin-2-yl)methanol batches, traditional GC-FID introduces unacceptable risks of matrix interference and inadequate sensitivity for key Class 2 solvents like Dichloromethane and DMF.
Transitioning to a Headspace GC-MS (SIM) workflow provides a self-validating analytical environment. By leveraging spectral deconvolution and optimized headspace thermodynamics, analytical scientists can achieve highly accurate, reproducible, and regulatory-compliant residual solvent profiles, ensuring the integrity of downstream pharmaceutical synthesis.
References
-
U.S. Food and Drug Administration (FDA) / ICH. "Q3C(R8) Impurities: Guidance for Residual Solvents." FDA Guidance Documents, 2021. Available at: [Link]
-
Elder, David. "GC-MS applications in pharmaceutical analysis." European Pharmaceutical Review, 2017. Available at:[Link]
-
Perkins, M. J., et al. "Pharmaceutical Residual Solvent Analysis: A Comparison of GC-FID and SIFT-MS Performance." Molecules (MDPI), 2023. Available at:[Link]
Sources
(6-Bromo-3-chloropyridin-2-yl)methanol proper disposal procedures
Here is the comprehensive operational and disposal guide for (6-Bromo-3-chloropyridin-2-yl)methanol, designed for researchers and environmental health and safety (EHS) professionals in drug development.
Executive Summary
(6-Bromo-3-chloropyridin-2-yl)methanol (CAS: 1227563-68-9)[1] is a di-halogenated heterocyclic building block frequently utilized in medicinal chemistry and API (Active Pharmaceutical Ingredient) synthesis. Due to the presence of both bromine and chlorine substituents on the pyridine ring, this compound and its associated waste streams present specific environmental and toxicological hazards. Proper disposal requires strict adherence to halogenated organic waste protocols to prevent environmental contamination and ensure regulatory compliance.
Physicochemical & Hazard Profile
Understanding the physicochemical nature of the compound is the first step in establishing a self-validating disposal protocol. The presence of halogens dictates the downstream processing requirements.
| Property / Hazard | Specification | Operational Implication |
| Chemical Name | (6-Bromo-3-chloropyridin-2-yl)methanol | Must be explicitly listed on waste manifests. |
| CAS Number | 1227563-68-9[1] | Primary identifier for EHS tracking. |
| Molecular Formula | C6H5BrClNO[1] | High halogen content (Br, Cl) dictates waste stream. |
| Waste Classification | Halogenated Organic Waste | Cannot be mixed with non-halogenated solvents. |
| Primary Hazards | Skin/Eye Irritant, Aquatic Toxicity | Requires specific PPE during handling and transfer. |
The Mechanistic Rationale for Halogenated Segregation
In laboratory settings, it is a critical EHS standard to separate halogenated waste from non-halogenated waste. The causality behind this strict protocol lies in the thermal degradation mechanics of halogens.
When halogenated compounds like (6-Bromo-3-chloropyridin-2-yl)methanol are incinerated at standard temperatures, they can undergo incomplete combustion, leading to the synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). To prevent this, licensed waste contractors must process halogenated waste in specialized high-temperature incinerators (typically >1000°C) equipped with alkaline gas scrubbers to neutralize the resulting hydrobromic (HBr) and hydrochloric (HCl) acids [1]. Mixing halogenated waste into standard solvent streams compromises this process, creates severe safety risks, and incurs significant regulatory fines.
Standard Operating Procedure (SOP): Disposal Workflow
This step-by-step methodology ensures safe containment and transfer of (6-Bromo-3-chloropyridin-2-yl)methanol waste within a professional laboratory environment.
Step 1: Container Selection and Preparation
-
Select a chemically compatible waste receptacle. High-Density Polyethylene (HDPE) or glass carboys are required.
-
Ensure the container has a securely fitting, leak-proof cap. Never use improvised containers or food-grade vessels.
Step 2: Segregation and Collection
-
Liquid Waste (Reaction mixtures, extractions): Pour the waste slowly into the designated "Halogenated Organic Solvent Waste" container using a compatible funnel. Do not exceed 80% capacity to allow for vapor expansion.
-
Solid Waste (Contaminated filter paper, silica gel, empty vials): Place solid waste into a heavy-duty, puncture-resistant bag or solid waste drum explicitly labeled for "Solid Halogenated Debris."
Step 3: Labeling and Documentation
-
Attach a standardized Hazardous Waste label to the container before the first drop of waste is added.
-
Explicitly write "(6-Bromo-3-chloropyridin-2-yl)methanol" and its estimated concentration on the label. Avoid using abbreviations or structural formulas, as EHS personnel require clear nomenclature for manifesting.
Step 4: Storage in Satellite Accumulation Area (SAA)
-
Store the sealed container in a designated SAA, ideally within a ventilated fume hood or a flammables/corrosives cabinet with secondary containment (spill trays) to catch potential leaks.
-
Keep away from strong oxidizing agents and strong bases.
Step 5: EHS Transfer
-
Submit a waste pickup request to your institutional EHS department or licensed hazardous waste contractor. Do not attempt to treat, neutralize, or dispose of this chemical down the drain or in standard municipal trash under any circumstances [2].
Workflow Visualization
The following diagram illustrates the logical decision tree for processing waste containing this compound.
Figure 1: Halogenated waste segregation and processing workflow for pyridine derivatives.
Spill Response and Decontamination Protocol
In the event of an accidental release during handling or transfer, immediate and methodical action is required to prevent exposure and environmental release.
-
Evacuate and Assess: Clear personnel from the immediate area. Assess the size of the spill. If the spill is large or highly concentrated, evacuate the lab and contact emergency responders.
-
Don PPE: Ensure the spill responder is wearing appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (e.g., Nitrile, double-gloved), safety goggles, and a lab coat.
-
Containment:
-
For Powders/Solids: Gently sweep up the material using a spark-proof tool, avoiding dust generation. Do not use a standard vacuum cleaner.
-
For Solutions: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial spill pads).
-
-
Collection: Carefully scoop the absorbed mixture or swept powder into a compatible, sealable container (e.g., a wide-mouth HDPE jar).
-
Decontamination: Wash the spill surface with a detergent solution, followed by a water rinse. Collect all wash water as hazardous waste, as it now contains trace amounts of the halogenated compound.
-
Disposal: Label the cleanup container as "Hazardous Spill Debris containing (6-Bromo-3-chloropyridin-2-yl)methanol" and process it through the Halogenated Solid Waste stream as outlined in the SOP.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington (DC): National Academies Press (US); 2011. Chapter 8, Management of Waste. Available from:[Link]
-
United States Environmental Protection Agency (EPA). Hazardous Waste Management System; Identification and Listing of Hazardous Waste. Title 40 CFR Part 261. Available from:[Link]
Sources
Safeguarding Your Research: A Comprehensive Guide to Handling (6-Bromo-3-chloropyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the utility of halogenated pyridines is well-established. However, their potential hazards necessitate a robust understanding of safe handling practices. This guide provides essential, in-depth safety and logistical information for the handling of (6-Bromo-3-chloropyridin-2-yl)methanol, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Identification and Risk Assessment
Based on available data for (6-Bromo-2-chloropyridin-3-yl)methanol, the compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The presence of bromine and chlorine on the pyridine ring suggests that, like many halogenated organic compounds, it may be toxic and harmful to aquatic life with long-lasting effects[1]. The methanol group also introduces a risk of toxicity if absorbed through the skin, inhaled, or ingested[2][3][4][5][6][7][8].
Hazard Summary Table
| Hazard Statement | GHS Classification | GHS Pictogram | Description |
| H302 | Acute toxicity (Oral), Category 4 | GHS07 | Harmful if ingested. |
| H315 | Skin corrosion/irritation, Category 2 | GHS07 | Causes skin irritation upon contact. |
| H319 | Serious eye damage/eye irritation, Category 2A | GHS07 | Causes serious irritation to the eyes. |
| H335 | Specific target organ toxicity - single exposure (Respiratory tract irritation), Category 3 | GHS07 | May cause irritation to the respiratory system. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling (6-Bromo-3-chloropyridin-2-yl)methanol to prevent exposure through all potential routes.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene).[9] | To prevent skin contact and absorption. Nitrile gloves are a good starting point, but for prolonged or immersive contact, heavier nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use. |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[10] A face shield should be worn when there is a significant risk of splashes. | To protect against splashes and airborne particles that can cause serious eye irritation. |
| Body Protection | A fully-buttoned laboratory coat, preferably made of a fire-resistant material. Chemical-resistant apron for larger quantities.[2] | To protect the skin on the arms and body from accidental contact. |
| Respiratory Protection | Use in a well-ventilated area, preferably a certified chemical fume hood.[9][10] If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used by trained and fit-tested personnel.[10] | To prevent inhalation of dust or vapors, which can cause respiratory irritation. |
PPE Donning and Doffing Workflow
Caption: Proper sequence for putting on and taking off PPE to minimize contamination.
Operational and Handling Protocols
Adherence to strict operational protocols is paramount to ensure safety during the handling of (6-Bromo-3-chloropyridin-2-yl)methanol.
3.1. General Handling Precautions
-
Work in a designated area: All work with this compound should be conducted in a well-ventilated chemical fume hood.[9][10]
-
Avoid dust and aerosol formation: Handle the solid material carefully to avoid generating dust.[10]
-
Prevent contact: Avoid all personal contact with the substance, including inhalation of dust or vapors and contact with skin and eyes.[10]
-
Hygiene practices: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[3]
3.2. Step-by-Step Weighing and Solution Preparation
-
Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatula, weighing paper/boat, container for the solution, solvent).
-
Don PPE: Put on all required personal protective equipment as outlined in the PPE section.
-
Weighing: Carefully transfer the required amount of (6-Bromo-3-chloropyridin-2-yl)methanol from the stock container to a tared weighing vessel inside the fume hood. Close the stock container immediately after use.
-
Dissolution: Add the weighed solid to the solvent in the designated container. Swirl gently or use a magnetic stirrer to dissolve. Avoid splashing.
-
Clean-up: Clean any residual solid from the weighing area using a damp cloth or paper towel, which should then be disposed of as hazardous waste.
-
Doff PPE: Remove PPE in the correct order to prevent cross-contamination.
-
Handwashing: Wash hands thoroughly with soap and water.
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, a swift and appropriate response is crucial.
Emergency Contact Information
-
Poison Control Center: 1-800-222-1222
-
Campus/Facility Emergency Services: [Insert specific number here]
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[10] |
Spill Management
-
Minor Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[9]
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
-
Major Spills (outside a fume hood):
-
Evacuate the area immediately.
-
Alert your facility's emergency response team.
-
Prevent entry into the area.
-
If safe to do so, increase ventilation to the area.
-
Storage and Disposal: Responsible Chemical Management
Proper storage and disposal are critical for maintaining a safe laboratory environment and ensuring environmental protection.
Storage Requirements
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][10]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[9]
-
Store away from heat, sparks, and open flames.[9]
Waste Disposal
All waste containing (6-Bromo-3-chloropyridin-2-yl)methanol must be treated as hazardous waste.
-
Solid Waste: Contaminated items such as gloves, weighing paper, and absorbent materials should be collected in a designated, labeled container for "Halogenated Organic Solid Waste."
-
Liquid Waste: Solutions containing this compound should be collected in a labeled container for "Halogenated Organic Liquid Waste."[11][12] Do not mix with non-halogenated waste streams.[11]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[11]
-
Disposal: Dispose of waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Waste Disposal Workflow
Sources
- 1. sinlist.chemsec.org [sinlist.chemsec.org]
- 2. methanex.com [methanex.com]
- 3. redox.com [redox.com]
- 4. methanol.org [methanol.org]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. wjgnet.com [wjgnet.com]
- 8. litfl.com [litfl.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. targetmol.com [targetmol.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
